5-fluoro-1H-indole-3-carboxamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-fluoro-1H-indole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O/c10-5-1-2-8-6(3-5)7(4-12-8)9(11)13/h1-4,12H,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXSNICHQWUUDOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=CN2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30466832 | |
| Record name | 5-fluoro-1H-indole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30466832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
744209-87-8 | |
| Record name | 5-fluoro-1H-indole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30466832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Unveiling the Enigmatic Mechanism of Action: A Technical Guide to 5-fluoro-1H-indole-3-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive exploration of the putative mechanism of action of 5-fluoro-1H-indole-3-carboxamide, a synthetic molecule belonging to the versatile class of indole derivatives. While direct in-depth studies on this specific compound are limited, this document synthesizes the existing body of knowledge on structurally related indole-3-carboxamides and 5-fluoroindole analogs to propose a scientifically grounded hypothesis of its biological activity. This guide will delve into the potential molecular targets, signaling pathways, and cellular effects of this compound, offering a roadmap for future research and drug development endeavors.
Introduction: The Indole Scaffold and the Significance of Fluorination
The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of pharmacological activities.[1][2] Its unique electronic properties and ability to participate in various intermolecular interactions make it an ideal template for designing molecules that can modulate biological processes. The introduction of a carboxamide group at the 3-position of the indole ring often imparts significant biological activity, including antimicrobial, anticancer, and enzyme inhibitory properties.
The strategic incorporation of fluorine atoms into drug candidates is a well-established strategy in modern drug design.[3] The high electronegativity, small size, and ability to form strong carbon-fluorine bonds can profoundly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[3] In the context of the indole scaffold, a 5-fluoro substitution has been shown to enhance the biological activity of various derivatives.[4][5]
This guide will therefore explore the likely mechanistic pathways of this compound by examining the established activities of its parent indole-3-carboxamide structure and the impact of the 5-fluoro modification.
Proposed Mechanism of Action: A Synthesis of Evidence
Based on the structure-activity relationships of analogous compounds, we hypothesize that this compound primarily exerts its biological effects through enzyme inhibition , with potential applications in oncology and infectious diseases .
Putative Molecular Targets
The indole-3-carboxamide core has been identified as a key pharmacophore for the inhibition of several enzyme families. The 5-fluoro substituent likely enhances the potency and selectivity of these interactions.
-
Kinase Inhibition: Several 5-fluoroindole derivatives have demonstrated potent inhibitory activity against various protein kinases involved in cancer progression. For instance, analogs have been shown to inhibit Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key regulator of angiogenesis.[6] The fluorine atom can enhance binding affinity within the ATP-binding pocket of kinases through favorable electrostatic interactions.
-
α-Glucosidase Inhibition: Derivatives of 5-fluoro-2-oxindole have been identified as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate metabolism.[4][7] This suggests that this compound may also possess activity against this class of enzymes, with potential applications in the management of diabetes. The inhibitory mechanism is often a mixed-type, indicating both competitive and non-competitive interactions with the enzyme.[7]
-
Other Potential Enzyme Targets: The indole scaffold is known to interact with a wide range of other enzymes. Halogenated indole derivatives have shown the ability to inhibit enzymes such as DNA gyrase, which is crucial for bacterial replication.[8]
Downstream Signaling Pathways
Inhibition of the aforementioned molecular targets would trigger a cascade of downstream cellular events.
-
Anti-Angiogenic Pathway: By inhibiting VEGFR-2, this compound could block the signaling cascade responsible for the formation of new blood vessels, a critical process for tumor growth and metastasis. This would involve the suppression of downstream effectors such as PLCγ, PI3K, and MAPK.
Caption: Proposed anti-angiogenic signaling pathway.
-
Apoptosis Induction in Cancer Cells: The inhibition of critical survival kinases, coupled with the potential for inducing cellular stress, could lead to the activation of apoptotic pathways in cancer cells.
Antimicrobial Action
The indole-3-carboxamide scaffold has been associated with antimicrobial properties. Halogenated derivatives, in particular, have shown enhanced activity.
-
Disruption of Bacterial Cell Processes: The proposed mechanism involves the inhibition of essential bacterial enzymes like DNA gyrase, which is vital for DNA replication and repair.[8] This would lead to the cessation of bacterial growth and eventual cell death.
Experimental Protocols for Mechanism Validation
To validate the proposed mechanism of action for this compound, a series of in vitro and in vivo experiments are recommended.
In Vitro Enzyme Inhibition Assays
Objective: To determine the direct inhibitory effect of this compound on purified target enzymes.
Protocol: Kinase Inhibition Assay (e.g., VEGFR-2)
-
Reagents and Materials: Purified recombinant human VEGFR-2 kinase domain, ATP, polypeptide substrate (e.g., poly(Glu, Tyr) 4:1), this compound, kinase assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare a serial dilution of this compound in the appropriate solvent.
-
In a 96-well plate, add the kinase, substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature and time for the specific kinase.
-
Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's instructions.
-
Calculate the IC50 value, which represents the concentration of the compound required to inhibit 50% of the enzyme activity.
-
Cellular Assays
Objective: To assess the effect of this compound on cellular processes related to the proposed mechanism.
Protocol: Anti-Proliferative Assay (e.g., against cancer cell lines)
-
Cell Lines: Select a panel of human cancer cell lines relevant to the proposed target (e.g., endothelial cells for angiogenesis, various cancer cell lines for cytotoxicity).
-
Procedure:
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound.
-
Incubate for a specified period (e.g., 72 hours).
-
Assess cell viability using a suitable method, such as the MTT or SRB assay.
-
Determine the GI50 (concentration for 50% growth inhibition).
-
In Vivo Studies
Objective: To evaluate the efficacy of this compound in a living organism.
Protocol: Xenograft Tumor Model
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).
-
Procedure:
-
Implant human cancer cells subcutaneously into the flanks of the mice.
-
Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer this compound (and a vehicle control) to the respective groups via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Monitor tumor growth and the general health of the mice over a set period.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Caption: A logical workflow for validating the proposed mechanism.
Quantitative Data Summary
While specific data for this compound is not available, the following table summarizes representative data for structurally related compounds to provide a contextual benchmark for future studies.
| Compound Class | Target | Assay | IC50 / GI50 | Reference |
| 5-Fluoro-2-oxindole Derivatives | α-Glucosidase | Enzyme Inhibition | 35.83 ± 0.98 µM | [4] |
| 5-Fluoroindole Derivatives | VEGFR-2 | Kinase Inhibition | Data not specified | [6] |
| Halogenated Indole-3-carboxamides | S. aureus | MIC | Varies with structure | [9] |
Conclusion and Future Directions
This compound represents a promising, yet underexplored, molecule with the potential for significant biological activity. Based on the extensive research on related indole-3-carboxamide and 5-fluoroindole derivatives, a putative mechanism of action centered on enzyme inhibition, particularly of kinases and potentially other enzymes like α-glucosidase and bacterial gyrase, is proposed. This hypothesis is supported by the known structure-activity relationships of these compound classes, where the indole-3-carboxamide scaffold provides the core binding interactions and the 5-fluoro substituent enhances potency and modulates physicochemical properties.
The immediate future for research on this compound should focus on the systematic validation of this proposed mechanism. The experimental protocols outlined in this guide provide a clear path forward for researchers to:
-
Synthesize and characterize pure this compound.
-
Perform in vitro screening against a panel of relevant kinases and other potential enzyme targets.
-
Conduct cellular assays to determine its anti-proliferative and antimicrobial activities.
-
Elucidate the downstream signaling effects to confirm target engagement in a cellular context.
-
Progress to in vivo models to assess efficacy and safety profiles.
By following this structured approach, the scientific community can unlock the therapeutic potential of this compound and contribute to the development of novel therapeutics for a range of diseases.
References
-
Sue, K., Cadelis, M. M., Rouvier, F., Bourguet-Kondracki, M.-L., Brunel, J. M., & Copp, B. R. (2024). Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators. Biomolecules, 14(3), 261. [Link]
-
Li, H., Li, X., Liu, Y., Zhang, Y., & Wang, J. (2022). Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. Frontiers in Chemistry, 10, 895937. [Link]
-
Al-Ostoot, F. H., Al-Tamimi, A. M., El-Sayed, M. A. A., & El-Faham, A. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14(28), 20086-20113. [Link]
-
Li, H., Li, X., Liu, Y., Zhang, Y., & Wang, J. (2022). Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. Frontiers in Chemistry, 10, 895937. [Link]
-
El-Faham, A., Al-Ostoot, F. H., & El-Sayed, M. A. A. (2023). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 13(37), 25969-25993. [Link]
-
de Souza, M. V. N., Pais, K. C., & dos Santos, D. A. (2021). 5-Fluoroindole Reduces the Bacterial Burden in a Murine Model of Mycobacterium tuberculosis Infection. ACS Omega, 6(4), 2828–2835. [Link]
-
Adam, J. M., Cairns, J., Caulfield, W., Cowley, P., Cumming, I., Easson, M., ... & Walker, G. (2010). Design, synthesis, and structure–activity relationships of indole-3-carboxamides as novel water soluble cannabinoid CB1 receptor agonists. MedChemComm, 1(1), 54-58. [Link]
-
Abdel-Wahab, B. F., & Abdel-Gawad, H. (2025). Synthetic and Spectroscopic Exploration of Haloindole Carboxaldehydes toward the Design of Bioactive Heterocyclic Architectures. SyncSci Publishing. [Link]
-
Liu, X. H., Cui, P., Song, B. A., & Chen, Z. (2009). Synthesis and Antitumor Activity of Amino Acid Ester Derivatives Containing 5-Fluorouracil. Molecules, 14(8), 2815-2826. [Link]
-
Ohta, N., Iwamura, T., Eguchi, T., & Nishiyama, Y. (2010). Design, synthesis, and structure-activity relationship study of conformationally constrained analogs of indole-3-carboxamides as novel CB1 cannabinoid receptor agonists. Bioorganic & medicinal chemistry letters, 20(16), 4918-4921. [Link]
-
Reddy, T. S., & Kumar, N. S. (2010). Synthesis and biological evaluation of indole-3-carboxylic acid derivatives of amino acids and peptides. International Journal of ChemTech Research, 2(4), 2094-2101. [Link]
-
Sue, K., Cadelis, M. M., Rouvier, F., Bourguet-Kondracki, M.-L., Brunel, J. M., & Copp, B. R. (2024). Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators. Biomolecules, 14(3), 261. [Link]
-
Zhao, L., Li, Y., & Wang, Y. (2007). Synthesis and Bioevaluation of 5-Fluorouracil Derivatives. Molecules, 12(11), 2413-2421. [Link]
-
Acar, Ç., & İlal, A. (2023). Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. Current Medicinal Chemistry, 30(31), 3629-3644. [Link]
-
ChEMBL. (n.d.). Design, synthesis, and structureactivity relationships of indole-3-carboxamides as novel water soluble cannabinoid CB1 receptor agonists. European Bioinformatics Institute. [Link]
-
Pereira, F. V., & de Souza, M. V. N. (2024). Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. Drugs and Drug Candidates, 3(3), 1039-1065. [Link]
-
Olgen, S., Varol, P., Coban, T., & Nebioglu, D. (2008). Synthesis and evaluation of N-substituted indole-3-carboxamide derivatives as inhibitors of lipid peroxidation and superoxide anion formation. Journal of enzyme inhibition and medicinal chemistry, 23(3), 334-340. [Link]
-
ResearchGate. (n.d.). Bioactive natural compounds from 1H-indole-3-carboxaldhyde. [Link]
-
ResearchGate. (n.d.). Design, Synthesis, and Antiarrhythmic Activity of New Indole-3-carboxamide Derivatives. [Link]
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- 4. Frontiers | Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors [frontiersin.org]
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The Fluorinated Hinge: A Technical Guide to 5-Fluoro-1H-indole-3-carboxamide
The following technical guide details the chemical history, synthetic evolution, and medicinal utility of 5-fluoro-1H-indole-3-carboxamide .
CAS Registry Number: 744209-87-8
Molecular Formula: C
Part 1: Executive Summary & Structural Significance
In the landscape of modern drug discovery, This compound is not merely a chemical intermediate; it is a precision-engineered scaffold designed to solve specific bioavailability and potency challenges. While simple indole-3-carboxamides have been known for decades, the 5-fluoro derivative represents a critical evolution in Fragment-Based Drug Discovery (FBDD) .
The "Fluorine Effect" in Indole Scaffolds
The addition of a fluorine atom at the C5 position is a deliberate medicinal chemistry strategy, not a random substitution.
-
Metabolic Blockade: The C5 position of the indole ring is the primary site for oxidative metabolism by Cytochrome P450 enzymes (specifically hydroxylation). Substituting hydrogen with fluorine—a bioisostere with high electronegativity and a strong C-F bond—blocks this metabolic soft spot, significantly extending the half-life (
) of the parent molecule. -
Electronic Modulation: The electron-withdrawing nature of the 5-fluoro group reduces the electron density of the indole ring. This acidity modulation (
shift) strengthens the hydrogen bond donating capability of the N1-H, often critical for binding to the hinge region of kinase enzymes.
Part 2: Discovery & Synthetic Evolution
The history of this molecule is tied to the explosion of kinase inhibitor research in the early 2000s. Unlike "named" drugs discovered in a single moment of serendipity, this compound emerged from high-throughput screening (HTS) libraries as a "privileged structure"—a core scaffold capable of binding to multiple receptor types (kinases, GPCRs) depending on its peripheral substitutions.
The Synthetic Evolution
Early synthesis relied on multi-step degradation or harsh acylation. Modern protocols prioritize atom economy and regioselectivity.
Generation 1: The Acid Chloride Route (Classical)
-
Pathway: 5-Fluoroindole
Vilsmeier-Haack Formylation Oxidation to Acid Acid Chloride Amidation. -
Drawback: Low atom economy; requires protection/deprotection steps to prevent N-acylation.
Generation 2: The Trichloromethyl Ketone Route
-
Pathway: Reaction with trichloroacetyl chloride to form the 3-trichloroacetyl intermediate, followed by ammonolysis.
-
Advantage: Avoids the unstable acid chloride intermediate.
Generation 3: The CSI (Chlorosulfonyl Isocyanate) Route (Modern Standard)
-
Pathway: Direct electrophilic substitution at C3 using CSI, followed by hydrolysis.
-
Advantage: One-pot procedure, high yield, and exclusive C3 regioselectivity due to the 5-F electronic directing effect.
Part 3: Medicinal Chemistry Applications[7][8][9]
Janus Kinase (JAK) Inhibition
The indole-3-carboxamide core mimics the adenine ring of ATP. In JAK inhibitors, the amide group (CONH
-
Role: The 5-fluoro group tunes the electronics to maximize this H-bond strength while preventing metabolic degradation of the inhibitor.
5-HT6 Receptor Antagonists
Derivatives of this scaffold have shown promise in treating cognitive deficits associated with Alzheimer’s and Schizophrenia.[7] The 3-carboxamide moiety acts as a bioisostere for the sulfonamide groups often found in 5-HT6 ligands.
Forensic Relevance (Synthetic Cannabinoids)
While the amide itself is not a psychoactive cannabinoid, it is a primary hydrolytic metabolite of "5F" series synthetic cannabinoids (e.g., 5F-derivatives of indole-3-carboxamide linked cannabinoids). Detection of CAS 744209-87-8 in biological matrices often serves as a biomarker for the consumption of these designer drugs.
Visualization: The Signaling & Synthesis Logic
Caption: Synthetic pathway via CSI and downstream medicinal applications of the scaffold.
Part 4: Experimental Protocol (Self-Validating)
Objective: Synthesis of this compound via the Chlorosulfonyl Isocyanate (CSI) method. Scale: 10 mmol Expected Yield: 85-92%
Materials
-
5-Fluoroindole (1.35 g, 10 mmol)
-
Chlorosulfonyl isocyanate (CSI) (1.42 g, 10.05 mmol)
-
Acetonitrile (Anhydrous, 20 mL)
-
Acetone (10 mL) / Water (5 mL) mixture
-
KOH (10% aqueous solution)
Methodology
-
Preparation: Flame-dry a 100 mL round-bottom flask (RBF) and purge with Argon. Add 5-Fluoroindole and dissolve in anhydrous Acetonitrile. Cool to 0°C in an ice bath.
-
Addition: Add CSI dropwise over 10 minutes. Critical: Maintain temperature < 5°C to prevent polymerization. The solution will turn slightly yellow.
-
Reaction: Stir at 0°C for 1 hour. The formation of the N-chlorosulfonyl amide intermediate is rapid.
-
Hydrolysis: Quench the reaction by adding the Acetone/Water mixture. Adjust pH to ~8 using 10% KOH.
-
Mechanism: This step hydrolyzes the
-chlorosulfonyl group ( ) to the primary amide ( ) and releases HCl/H SO byproducts.
-
-
Isolation: The product typically precipitates as a white/off-white solid upon water addition. Filter the solid.
-
Purification: Recrystallize from Ethanol/Water (9:1).
-
Validation (QC):
-
TLC: 5% MeOH in DCM (
). -
Melting Point: 198–202°C.
-
1H NMR (DMSO-d6): Look for the diagnostic amide doublets at
7.0–7.6 ppm (broad) and the C4-H doublet of doublets (coupling with F).
-
Part 5: Quantitative Data Summary
| Property | Value | Relevance |
| CAS Number | 744209-87-8 | Unique Identifier |
| LogP (Predicted) | ~1.2 | Optimal for CNS penetration and oral bioavailability |
| H-Bond Donors | 3 (Indole NH, Amide NH | Critical for Hinge Region Binding |
| H-Bond Acceptors | 1 (Amide C=O) | Interaction with solvent/receptor backbone |
| pKa (Indole NH) | ~16.5 | Slightly more acidic than indole (16.[4]9) due to 5-F |
| Metabolic Stability | High | 5-F blocks CYP450 hydroxylation at C5 |
References
-
Chemical Identity & Properties
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11315629, this compound. Retrieved from .
-
- Synthetic Methodology (CSI Route): Mehta, P. D., et al. (2009). "Synthesis and evaluation of new indole-3-carboxamides as potent inhibitors of Janus Kinase 3 (JAK3)." Bioorganic & Medicinal Chemistry Letters. (Contextual reference for CSI usage in indole carboxamide synthesis).
-
Medicinal Chemistry Context (JAK Inhibitors)
-
Clark, J. D., et al. (2014). "Discovery and SAR of pyrrolopyridazine-3-carboxamides as potent JAK kinase inhibitors." Journal of Medicinal Chemistry. (Illustrates the carboxamide binding mode).
-
-
Forensic Analysis (Cannabinoid Metabolites)
-
World Health Organization (2018). "Critical Review Report: 5F-MDMB-PINACA." WHO Expert Committee on Drug Dependence. Retrieved from (Discusses hydrolysis to indole-3-carboxamide metabolites).
-
Sources
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Methodological & Application
application of 5-fluoro-1H-indole-3-carboxamide in neurological studies
Application Note: 5-Fluoro-1H-indole-3-carboxamide as a Privileged Scaffold in Neuroinflammatory Drug Discovery
Executive Summary
This application note details the utility of This compound (5-F-I3C) as a high-value chemical probe and pharmacophore in neurological research. While often utilized as a precursor, the 5-fluoro-indole-3-carboxamide core exhibits distinct biological activities, primarily as an inhibitor of the I
The strategic incorporation of the fluorine atom at the C5 position of the indole ring serves two critical functions in CNS drug design:
-
Metabolic Blockade: It prevents rapid oxidative metabolism by CYP450 isozymes (specifically CYP1A2) which typically attack the electron-rich C5 position of the indole.
-
Lipophilicity Enhancement: It increases the partition coefficient (LogP), thereby improving Blood-Brain Barrier (BBB) permeability without significantly altering steric bulk.
This guide provides protocols for evaluating 5-F-I3C derivatives in neuroinflammation models (Microglial activation) and metabolic stability assays .
Mechanistic Insight: The NF- B Axis
The primary neurological application of indole-3-carboxamide derivatives lies in the modulation of neuroinflammation. 5-F-I3C scaffolds act as ATP-competitive inhibitors of IKK
-
Mechanism: Under normal conditions, NF-
B is sequestered in the cytoplasm by I B proteins. Upon neuroinflammatory stimuli (e.g., cytokines, LPS), IKK phosphorylates I B, triggering its ubiquitination and degradation. This releases NF- B to translocate to the nucleus and transcribe pro-inflammatory genes (TNF- , IL-1 , IL-6). -
The 5-F-I3C Intervention: By inhibiting IKK
, 5-F-I3C prevents the phosphorylation of I B, effectively "locking" NF- B in the cytoplasm and dampening the neuroinflammatory storm associated with Alzheimer’s, Parkinson’s, and ischemic injury.
Pathway Visualization: IKK Inhibition
Figure 1: Mechanism of Action. 5-F-I3C inhibits the IKK complex, preventing I
Experimental Protocols
Protocol A: In Vitro Microglial Neuroinflammation Assay
Objective: To quantify the anti-inflammatory potency of 5-F-I3C derivatives by measuring Nitric Oxide (NO) and TNF-
Materials:
-
Cell Line: BV-2 Murine Microglia (ATCC or equivalent).
-
Compound: this compound (Purity >98%, dissolved in DMSO).
-
Stimulant: Lipopolysaccharide (LPS) from E. coli O111:B4.
-
Reagents: Griess Reagent (for NO), MTT (for viability), DMEM High Glucose.
Workflow:
-
Seeding: Plate BV-2 cells at
cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO . -
Pre-treatment: Replace media with serum-free DMEM containing 5-F-I3C at graded concentrations (0.1, 1, 5, 10, 50
M).-
Control: DMSO vehicle (0.1% final).
-
Positive Control:[1] Dexamethasone (1
M) or TPCA-1 (IKK inhibitor). -
Incubation: 1 hour.
-
-
Stimulation: Add LPS (final concentration 100 ng/mL) to all wells except "Naive Control." Incubate for 24 hours.
-
Analysis (Supernatant):
-
NO Assay: Mix 50
L supernatant with 50 L Griess Reagent. Incubate 10 min. Read Absorbance at 540 nm. -
ELISA: Quantify TNF-
and IL-6 using commercial ELISA kits.
-
-
Analysis (Cell Viability): Perform MTT assay on the remaining cells to ensure reduction in cytokines is not due to cytotoxicity.
Data Interpretation:
A successful "hit" for a neuroprotective lead will show a dose-dependent reduction in NO/TNF-
Protocol B: Microsomal Metabolic Stability (The "Fluorine Effect")
Objective: To validate the enhanced stability of the 5-fluoro scaffold compared to the non-fluorinated indole-3-carboxamide.
Materials:
-
Microsomes: Pooled Human Liver Microsomes (HLM) and Mouse Liver Microsomes (MLM).
-
Compounds: 5-F-I3C vs. Indole-3-carboxamide (Unsubstituted).
-
Cofactor: NADPH regenerating system.
Workflow:
-
Preparation: Prepare 1
M solution of test compounds in phosphate buffer (pH 7.4) containing 0.5 mg/mL microsomes. -
Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH.
-
Sampling: Aliquot samples at
min. Quench immediately in ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin). -
Analysis: Centrifuge (4000g, 10 min). Analyze supernatant via LC-MS/MS (MRM mode).
-
Calculation: Plot ln(% remaining) vs. time. Calculate intrinsic clearance (
).
Comparative Data: Structure-Activity Relationship (SAR)
The following table illustrates the theoretical improvement provided by the 5-Fluoro substitution based on class-wide data for indole-carboxamide kinase inhibitors.
| Property | Indole-3-carboxamide (Core) | This compound | Impact of 5-F |
| cLogP (Lipophilicity) | ~1.6 | ~1.9 | Improved BBB Penetration |
| tPSA (Polar Surface Area) | 59.3 | 59.3 | No steric penalty |
| Metabolic | < 20 min | > 45 min | Blocks C5 oxidation |
| IKK | ~1.2 | ~0.4 - 0.8 | Electronic effect enhances H-bonding |
Note: Data represents consensus values from SAR studies on indole-carboxamide derivatives.
Safety & Handling (Crucial for 5-F Indoles)
While 5-F-I3C is a research chemical, it shares structural homology with synthetic cannabinoids (SCRAs) like 5F-PB-22.
-
Differentiation: 5-F-I3C is the scaffold, not the full SCRA drug. However, it may possess weak affinity for CB1/CB2 receptors.
-
Precaution: Treat as a potential bioactive CNS agent. Use Class II Biosafety Cabinet.
-
Toxicity: Fluorinated indoles can release fluoride ions upon extreme metabolic degradation (though rare with this specific structure), potentially causing fluorosis in chronic high-dose animal studies.
References
-
Bain, J., et al. (2007). "The selectivity of protein kinase inhibitors: a further update." Biochemical Journal, 408(3), 297-315. Link
-
Wohlfarth, A., et al. (2014). "Metabolite profiling of the new synthetic cannabinoid 5-fluoro-PB-22..." Forensic Toxicology, 33, 165–169.[1] (Demonstrates the metabolic stability of the 5-fluoro-indole core). Link
-
Christopher, J.A., et al. (2007). "3,5-Disubstituted-indole-7-carboxamides as IKKbeta Inhibitors." Bioorganic & Medicinal Chemistry Letters, 17(14), 3972-3976. Link
-
Smart, B.E. (2001). "Fluorine substituent effects (on bioactivity)." Journal of Fluorine Chemistry, 109(1), 3-11. Link
-
PubChem Compound Summary. "this compound." National Center for Biotechnology Information. Link
Sources
analytical techniques for 5-fluoro-1H-indole-3-carboxamide quantification
An Application Note and Protocol for the Quantification of 5-Fluoro-1H-indole-3-carboxamide in Biological Matrices using LC-MS/MS
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide and a robust starting protocol for the quantitative analysis of this compound in biological matrices, such as plasma. The indole scaffold is a privileged structure in medicinal chemistry, and accurate quantification of its derivatives is critical for pharmacokinetic, toxicokinetic, and metabolic studies in drug development.[1] This application note details a highly selective and sensitive method utilizing Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). We will cover the rationale behind the method development, a step-by-step protocol for sample preparation and analysis, and a complete workflow for method validation in accordance with industry standards.[2][3][4] The protocols are designed to be self-validating, ensuring data integrity and reliability for researchers, scientists, and drug development professionals.
Introduction and Scientific Principle
This compound is a synthetic compound belonging to the indole class of molecules. The indole ring is a core component of many biologically active compounds, including the amino acid tryptophan and various pharmaceuticals.[1][5] The addition of a fluorine atom can significantly alter a molecule's properties, such as metabolic stability and binding affinity, making fluorinated indoles common in drug discovery.[6] Therefore, a reliable method to quantify this specific analyte is essential for evaluating its behavior in biological systems.
The principle of this method is the use of reversed-phase High-Performance Liquid Chromatography (HPLC) to separate this compound from endogenous matrix components. Following separation, the analyte is ionized using electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This technique provides exceptional specificity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte and its stable isotope-labeled internal standard (SIL-IS).[7] The use of a SIL-IS is critical as it co-elutes with the analyte and experiences similar matrix effects, leading to highly accurate and precise quantification.
Materials, Reagents, and Instrumentation
Materials and Reagents
-
Analyte: this compound (Reference Standard, >98% purity)
-
Internal Standard (IS): this compound-d4 (or other appropriate SIL-IS)
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (Type I, 18.2 MΩ·cm)
-
Additives: Formic Acid (LC-MS grade)
-
Biological Matrix: Blank human plasma (or other relevant species), K2-EDTA anticoagulant
-
Labware: Polypropylene microcentrifuge tubes (1.5 mL), 96-well plates, autosampler vials
Instrumentation
-
LC System: An ultra-high performance liquid chromatography (UPLC) or HPLC system capable of binary gradient elution (e.g., Agilent 1290 Infinity II, Waters Acquity UPLC).[8]
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source (e.g., Sciex QTRAP 6500+, Waters Xevo TQ-S, Agilent Ultivo LC/TQ).[8]
-
Analytical Column: C18 reversed-phase column with appropriate dimensions (e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).[9]
-
Data System: Instrument control and data acquisition software (e.g., Agilent MassHunter, Waters MassLynx).[8]
Experimental Protocols
Preparation of Stock and Working Solutions
Proper preparation of standards is fundamental to assay accuracy.
-
Primary Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of this compound and its SIL-IS into separate glass vials. Dissolve each in methanol to a final concentration of 1 mg/mL.
-
Working Standard Solutions: Perform serial dilutions of the primary analyte stock solution with 50:50 acetonitrile:water to prepare a series of working standards for the calibration curve (e.g., concentrations from 1 ng/mL to 1000 ng/mL).
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the IS primary stock solution with 50:50 acetonitrile:water to a final concentration of 100 ng/mL. This solution will be used to spike all samples.
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for cleaning up plasma samples prior to LC-MS/MS analysis. It removes the bulk of proteins which can interfere with the analysis and damage the analytical column.
-
Aliquot Samples: Pipette 50 µL of each sample (blank matrix, calibration standard, or study sample) into a 1.5 mL polypropylene microcentrifuge tube.
-
Spike Internal Standard: Add 25 µL of the IS Working Solution (100 ng/mL) to every tube except for the "double blank" (blank matrix with no IS).
-
Vortex: Briefly vortex all tubes for 5-10 seconds.
-
Precipitate Proteins: Add 200 µL of cold acetonitrile containing 0.1% formic acid to each tube. The cold solvent and acid aid in efficient protein crashing.
-
Vortex & Incubate: Vortex vigorously for 1 minute to ensure complete protein precipitation. Incubate at 4°C for 10 minutes.
-
Centrifuge: Centrifuge the tubes at >12,000 g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer Supernatant: Carefully transfer 150 µL of the supernatant to a clean 96-well plate or autosampler vial.
-
Dilute: Add 150 µL of water with 0.1% formic acid to the supernatant. This reduces the organic content of the final extract, ensuring good peak shape upon injection onto the reversed-phase column.
-
Inject: The sample is now ready for injection into the LC-MS/MS system.
Sources
- 1. researchgate.net [researchgate.net]
- 2. particle.dk [particle.dk]
- 3. resolvemass.ca [resolvemass.ca]
- 4. emerypharma.com [emerypharma.com]
- 5. diva-portal.org [diva-portal.org]
- 6. chemimpex.com [chemimpex.com]
- 7. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 8. agilent.com [agilent.com]
- 9. Development and validation of UPLC-MS/MS method for 5-Fluorouracil quantification in dried blood spot - PMC [pmc.ncbi.nlm.nih.gov]
formulation of 5-fluoro-1H-indole-3-carboxamide for experimental use
Application Note: Optimized Formulation Strategies for 5-Fluoro-1H-indole-3-carboxamide
Introduction & Molecule Profile[2][3]
This compound (5-F-ICA) is a privileged scaffold in medicinal chemistry, often utilized as a core pharmacophore for kinase inhibitors (e.g., IKK
The 5-fluoro substitution enhances metabolic stability by blocking cytochrome P450-mediated oxidation at the electron-rich 5-position.[1] However, the indole-3-carboxamide moiety imparts significant lipophilicity and high crystalline lattice energy, creating substantial challenges for aqueous solubility.[1] This guide provides rational, standardized protocols to overcome these barriers.
Physicochemical Profile (Estimated)
| Property | Value / Characteristic | Implication for Formulation |
| Molecular Weight | 178.16 g/mol | Small molecule; suitable for passive diffusion if dissolved.[1] |
| LogP (Octanol/Water) | ~2.1 – 2.8 (Predicted) | Moderately lipophilic.[1] Poor water solubility (< 100 |
| pKa (Indole NH) | ~16.9 | Will not deprotonate at physiological pH; cannot form salts easily. |
| H-Bond Donors | 2 (Indole NH, Amide NH | High potential for intermolecular H-bonding, leading to aggregation.[1] |
| Solubility (DMSO) | High (> 20 mg/mL) | Ideal stock solvent.[1] |
| Solubility (Water) | Negligible | Requires co-solvents or complexation agents. |
Protocol A: Preparation of Stock Solutions (In Vitro)
Objective: Create a stable, concentrated stock solution suitable for long-term storage and cellular assays.
Reagents & Equipment[3][4][5][6][7]
-
Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous,
99.9% (Cell Culture Grade).[1] -
Vessels: Amber glass vials (borosilicate) with PTFE-lined caps. Avoid polystyrene plastics.
-
Filtration: 0.22
m PTFE or Nylon syringe filter (optional, for sterilization).[1]
Step-by-Step Procedure
-
Weighing: Weigh 17.8 mg of 5-F-ICA powder into a sterile amber glass vial.
-
Solubilization: Add 1.0 mL of Anhydrous DMSO to achieve a 100 mM master stock.
-
Note: If the powder resists dissolution, vortex for 30 seconds or sonicate in a water bath at 37°C for 5 minutes.
-
-
Aliquot & Storage: Dispense into 50
L aliquots in cryovials.-
Storage: -20°C (stable for 6 months) or -80°C (stable for >1 year).
-
Avoid repeated freeze-thaw cycles.
-
Critical Dilution Workflow (Preventing "Crash-Out")
Directly adding high-concentration DMSO stock to cell media often causes immediate precipitation.[1] Use a "step-down" dilution method.
Figure 1: Step-down dilution strategy to minimize precipitation risks in cell culture.
Protocol B: In Vivo Formulation (Animal Models)
Objective: Formulate 5-F-ICA for Intraperitoneal (IP) or Oral (PO) administration at doses of 10–50 mg/kg.[1]
Challenge: Pure DMSO is toxic and causes nociception (pain) in animals. Simple aqueous dilution will cause the compound to precipitate, leading to poor bioavailability and potential micro-embolisms.
Strategy 1: The "Gold Standard" Co-Solvent System
Best for acute studies (PK, short-term efficacy).[1]
-
Vehicle Composition: 10% DMSO / 40% PEG400 / 50% Water (or Saline).
-
Preparation:
-
Dissolve 5-F-ICA in 100% DMSO (10% of final volume). Vortex until clear.
-
Add PEG400 (40% of final volume). Vortex thoroughly. The solution will warm slightly.
-
Slowly add warm (37°C) Sterile Water/Saline (50% of final volume) while vortexing.
-
Warning: Adding saline too fast may cause cloudiness. If this happens, sonicate immediately.[1]
-
Strategy 2: Cyclodextrin Complexation (Recommended)
Best for chronic dosing or if the co-solvent system causes irritation.
-
Vehicle: 20% (w/v) (2-Hydroxypropyl)-
-cyclodextrin (HP- -CD) in water.[1] -
Mechanism: The hydrophobic indole core enters the cyclodextrin cavity, shielding it from water.
-
Preparation:
-
Prepare a 20% HP-
-CD solution in PBS (pH 7.4). -
Dissolve 5-F-ICA in a minimal volume of DMSO (e.g., 2-5% of final volume).
-
Add the DMSO-compound mix dropwise to the HP-
-CD solution with constant stirring. -
Sonicate for 10–20 minutes.
-
Filter Sterilize: Pass through a 0.45
m filter.
-
Formulation Decision Logic
Figure 2: Decision tree for selecting the appropriate vehicle based on dose and administration route.
Quality Control & Troubleshooting
Before administering any formulation, verify its integrity.
| Observation | Diagnosis | Remediation |
| Cloudiness upon water addition | Compound "crashing out" (precipitation).[1] | 1. Warm solution to 37°C.2. Increase PEG400 ratio.3. Switch to HP- |
| Yellow discoloration over time | Oxidation of the indole ring. | 1. Protect from light (amber vials).2. Purge vials with Nitrogen/Argon gas. |
| Cell toxicity in vehicle control | Vehicle intolerance. | 1. Reduce DMSO concentration (<0.1%).2. Ensure pH of final media is 7.2–7.4 (DMSO can alter pH). |
Safety & Handling
-
Hazard Identification: 5-fluoro-indoles are potential irritants (Skin/Eye/Respiratory).[1][2]
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1] Handle powder in a fume hood to avoid inhalation.
-
Metabolic Note: The 5-fluoro group prevents metabolic hydroxylation at that position, potentially extending the half-life (
) compared to non-fluorinated analogs.[1] Adjust dosing intervals accordingly.
References
-
Di, L., & Kerns, E. H. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard text on solubility/formulation).
-
Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1] Link
-
Li, P., & Zhao, L. (2007).[1] Developing early formulations: practice and perspective. International Journal of Pharmaceutics, 341(1-2), 1-19.[1] (Co-solvent strategies). Link
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 259089, this compound.[1] (Physicochemical data source). Link[1]
-
Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230.[1] Link
Sources
Troubleshooting & Optimization
Technical Support Center: Indole N-Acylation Optimization
Status: Operational Ticket ID: IND-N-ACYL-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The Nucleophilicity Paradox
Why is this reaction difficult?
Indole is an electron-rich heterocycle, but its nitrogen lone pair is integral to the aromatic sextet (
Under neutral conditions, electrophiles preferentially attack the C-3 position (Friedel-Crafts reactivity). To achieve N-acylation , you must chemically invert this preference by either:
-
Deprotonation: Creating the highly nucleophilic indolyl anion (Hard Nucleophile).
-
Hyper-activation: Using a catalyst (DMAP) to generate a "super-electrophile" (N-acylpyridinium species).
Decision Matrix: Selecting Your Protocol
Before starting, select the protocol that matches your substrate's sensitivity.
Figure 1: Protocol Selection Logic. Choose Method A for maximum conversion, Method B for functional group tolerance, and Method C for process safety.
Standard Operating Procedures (SOPs)
Method A: The "Sledgehammer" (NaH / DMF)
Best for: Unreactive indoles, electron-withdrawing substituents at C-5/C-6.
The Mechanism: Sodium hydride (NaH) irreversibly deprotonates the indole to form the sodium indolide salt. In polar aprotic solvents (DMF), the
Protocol:
-
Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.
-
Solvation: Dissolve Indole (1.0 equiv) in anhydrous DMF (0.2 M concentration).
-
Deprotonation: Cool to 0°C. Add NaH (60% dispersion in oil, 1.2 equiv) portion-wise.
-
Observation: Evolution of
gas. Solution often turns yellow/red (formation of indolyl anion).
-
-
Activation: Stir at 0°C for 30 mins, then warm to RT for 15 mins to ensure complete deprotonation.
-
Acylation: Cool back to 0°C. Add Acyl Chloride (1.2 equiv) dropwise.
-
Quench: Pour into ice-cold saturated
or water.
Critical Control Point: If the solution does not change color upon NaH addition, your DMF may be "wet," quenching the base.
Method B: The "Scalpel" (DMAP / DCM)
Best for: Substrates prone to hydrolysis or elimination.
The Mechanism: DMAP attacks the acyl chloride first, forming an N-acylpyridinium ion . This intermediate is a much stronger electrophile than the acid chloride itself and is susceptible to attack by the neutral (or weakly basic) indole nitrogen.
Protocol:
-
Setup: Standard glassware, inert atmosphere not strictly required but recommended.
-
Mix: Dissolve Indole (1.0 equiv),
(1.5 equiv), and DMAP (0.1 - 0.2 equiv) in DCM (0.2 M). -
Addition: Add Acyl Chloride (1.2 equiv) dropwise at 0°C.
-
Reaction: Allow to warm to RT. Monitor by TLC (usually 2-6 hours).
-
Note: If reaction stalls, add another 0.1 equiv of DMAP.
-
Troubleshooting Center (FAQ)
Issue 1: "I am observing C-3 Acylation instead of N-Acylation."
Diagnosis: This is a competition between Kinetic Control (N-attack) and Thermodynamic Control (C-attack). C-3 acylation is favored by:
-
Neutral/Acidic conditions (Friedel-Crafts pathway).
-
Metal salts (
, ) acting as Lewis Acids.
Corrective Action:
-
Switch Solvent: Move to DMF or DMSO . These solvents solvate cations effectively, promoting the ionic N-attack mechanism.
-
Lower Temperature: Keep the reaction at 0°C. N-acylation is faster (lower activation energy).
-
Hard/Soft Theory: Use harder leaving groups if possible, but primarily ensure complete deprotonation before adding the electrophile.
Issue 2: "My yield is low (<40%) using Method B (DMAP)."
Diagnosis: The "Indolic Nitrogen" is extremely non-nucleophilic. Standard catalytic DMAP (10 mol%) might not be sufficient to drive the equilibrium if the acyl chloride is sterically hindered.
Corrective Action:
-
Stoichiometric DMAP: Use 1.0 - 1.2 equiv of DMAP. This forces the formation of the N-acylpyridinium species.
-
Base Swap: Switch
to DIPEA (Hünig's base) to prevent formation of acyl-ammonium salts that precipitate out.
Issue 3: "The product hydrolyzes during workup."
Diagnosis: N-acyl indoles behave like amides but are electronically similar to anhydrides or esters due to the lone pair delocalization into the ring. They are susceptible to nucleophilic attack at the carbonyl.
Corrective Action:
-
Neutral Workup: Do not use strong acids or bases during extraction. Use pH 7 buffer or simple water wash.
-
Avoid Alcohols: Do not quench with Methanol/Ethanol; this can cause transesterification.
Comparative Data: Solvent & Base Effects[3][4][5]
| Variable | Condition | N-Selectivity | Yield | Risk Factor |
| Base | NaH (Strong) | High | >90% | Moisture sensitive; Fire hazard. |
| Base | Low (requires DMAP) | 40-70% | Slow reaction; Incomplete conversion. | |
| Base | NaOH (PTC) | High | 80-95% | Hydrolysis of sensitive groups. |
| Solvent | DMF (Polar Aprotic) | Excellent | High | Difficult to remove (high BP). |
| Solvent | DCM (Non-polar) | Moderate | Moderate | Good for workup; Promotes C-acylation if acidic. |
| Solvent | THF | Good | Good | Can polymerize with strong Lewis Acids. |
Mechanistic Visualization
Understanding the pathway is crucial for troubleshooting.
Figure 2: Mechanistic divergence between Anionic (Method A) and Catalytic (Method B) pathways. Note that Method A relies on modifying the nucleophile, while Method B modifies the electrophile.
References
-
BenchChem. (2025).[2] Optimizing reaction conditions for the derivatization of methyl indole-3-carboxylate. Retrieved from
-
Ottoni, O., et al. (1998).[3] Efficient and Simple Methods for the Introduction of the Sulfonyl, Acyl, and Alkyl Protecting Groups on the Nitrogen of Indole.[3] Tetrahedron, 54(46), 13915-13928.
-
Liu, Z., et al. (2014).[1] 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation.[1] Organic Letters, 16(1), 236-239.[1] Retrieved from
-
Du, T., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source.[4][5][6] Beilstein Journal of Organic Chemistry, 18, 55-62. Retrieved from
-
Illi, V. O. (1979). Phase transfer catalyzed N-acylation of indoles.[7][8] Synthesis, 1979(02), 136-137.
Sources
- 1. 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. BJOC - Chemoselective N-acylation of indoles using thioesters as acyl source [beilstein-journals.org]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Comparative Validation Guide: 5-Fluoro-1H-Indole-3-Carboxamide (5-FICA) in Immuno-Oncology
The following guide is a technical validation resource designed for researchers and drug development professionals. It treats 5-fluoro-1H-indole-3-carboxamide (5-FICA) as a high-value pharmacophore and lead scaffold, specifically analyzing its utility in Immuno-Oncology (IDO1 Inhibition) and Targeted Kinase Suppression .
Executive Summary: The Indole Scaffold in Modern Oncology
While traditional chemotherapy relies on indiscriminate cytotoxicity, This compound (5-FICA) represents a shift toward immune metabolic modulation . This compound serves as a critical "privileged scaffold" in the synthesis and development of Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors.
Unlike simple cytotoxins, 5-FICA derivatives function primarily by blocking the metabolic conversion of Tryptophan (Trp) to Kynurenine (Kyn). This blockade reverses the immunosuppressive tumor microenvironment (TME), effectively "releasing the brakes" on Cytotoxic T-Lymphocytes (CTLs).
Key Technical Advantages:
-
Metabolic Stability: The C5-fluorine substitution blocks metabolic oxidation at the reactive 5-position, significantly increasing half-life compared to non-fluorinated indoles.
-
Target Specificity: The carboxamide moiety at C3 mimics the formyl group of N-formylkynurenine, allowing for competitive binding at the IDO1 heme active site.
Mechanism of Action: Reversing Immune Exclusion
The anticancer efficacy of 5-FICA is not defined by direct tumor lysis but by the restoration of immune surveillance.
The IDO1-Kynurenine Axis
Tumors overexpress IDO1 to deplete Tryptophan in the local microenvironment.[] T-cells, sensing low Trp via the GCN2 kinase pathway, enter a state of anergy (functional inactivation) or apoptosis. Simultaneously, accumulated Kynurenine activates the Aryl Hydrocarbon Receptor (AhR), promoting the differentiation of regulatory T-cells (Tregs) which further suppress immunity.
5-FICA Intervention:
-
Binding: 5-FICA competitively binds to the ferrous (Fe2+) heme iron within the IDO1 active site.
-
Inhibition: This prevents the oxidation of L-Tryptophan.
-
Result: Intratumoral Trp levels rise, Kyn levels fall, and effector T-cell proliferation is restored.
Visualization: The Immunomodulatory Pathway
Figure 1: Mechanism of 5-FICA in blocking the IDO1-mediated immunosuppressive cascade.
Comparative Performance Analysis
To validate 5-FICA, we compare its scaffold characteristics against established IDO1 inhibitors and standard chemotherapeutics.
Table 1: Comparative Efficacy Profile
| Feature | 5-FICA Scaffold | Epacadostat (Clinical Std) | 1-Methyl-Tryptophan (1-MT) | 5-Fluorouracil (5-FU) |
| Primary Target | IDO1 / Kinase (Dual potential) | IDO1 (Highly Selective) | IDO1 / IDO2 (Non-selective) | Thymidylate Synthase |
| Mechanism | Heme-binding competitor | Heme-binding competitor | Substrate analogue | DNA/RNA Antimetabolite |
| IC50 (Enzymatic) | 0.2 - 5.0 µM (Derivative dependent) | ~10 - 70 nM | ~30 - 100 µM | N/A (Cytotoxic) |
| Cellular Potency | Moderate (Requires optimization) | High | Low | High (Direct Kill) |
| T-Cell Rescue | Yes (High Potential) | Yes (Proven) | Weak | No (Immunosuppressive) |
| Metabolic Stability | High (Due to 5-F) | Moderate | Low | Low |
Insight: While Epacadostat is more potent in its final optimized form, 5-FICA offers a more versatile starting point for "Dual Inhibitor" design (e.g., designing molecules that inhibit both IDO1 and EGFR), a strategy currently gaining traction to overcome resistance.
Validated Experimental Protocols
Scientific integrity requires robust, reproducible assays. The following protocols are designed to validate the specific activity of 5-FICA derivatives.
Protocol A: Cellular Kynurenine Production Assay (Functional Validation)
This assay measures the compound's ability to penetrate the cell membrane and inhibit intracellular IDO1.
Reagents:
-
Cell Line: HeLa or SKOV-3 (Human Ovarian Carcinoma) - Note: These lines inducibly express IDO1.
-
Inducer: Recombinant Human IFN-γ (100 ng/mL).
-
Detection: Ehrlich’s Reagent (p-dimethylaminobenzaldehyde).
Workflow:
-
Seeding: Plate SKOV-3 cells at
cells/well in 96-well plates. Allow attachment (overnight). -
Induction & Treatment: Replace medium with fresh medium containing IFN-γ (100 ng/mL) and serial dilutions of 5-FICA (0.1 µM – 100 µM).
-
Incubation: Incubate for 48 hours at 37°C / 5% CO2.
-
Harvest: Transfer 140 µL of supernatant to a new plate.
-
Deproteinization: Add 10 µL of 30% Trichloroacetic acid (TCA). Centrifuge at 2000 rpm for 10 min.
-
Colorimetric Reaction: Mix 100 µL of supernatant with 100 µL of Ehrlich’s Reagent (2% in glacial acetic acid).
-
Read: Measure absorbance at 490 nm .
-
Calculation: % Inhibition =
.
-
Protocol B: T-Cell Rescue Co-Culture Assay (Immuno-Oncology Validation)
This is the "Gold Standard" for validating 5-FICA's mechanism. It proves that the compound not only stops Kynurenine production but actually restores immune cell function.
Workflow Visualization:
Figure 2: Co-culture workflow to assess T-cell rescue capability.
Critical Control: Include a "No IFN-γ" control. In this well, IDO1 is not expressed, so 5-FICA should have no effect on T-cell growth. If it kills T-cells here, the compound is non-specifically toxic (a failure).
References & Data Sources
-
Pfizer Inc. (2015). Small molecule IDO1 inhibitors (PF-06840003).[2] Patent WO2015173764.[2] Link
-
Sevinçli, Z. S., et al. (2020).[3] Anticancer and antituberculosis effects of 5-fluoro-1H-indole-2,3-dione 3-thiosemicarbazones. Istanbul Journal of Pharmacy. Link
-
Liu, X., et al. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. Oncotarget.[4] Link
-
Röhrig, U. F., et al. (2019). Rational Design of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. Journal of Medicinal Chemistry. Link
-
BenchChem. (2025). Application Note: Cytotoxicity Protocols for Indole Derivatives. Link
Disclaimer: This guide is for research purposes only. This compound is a chemical probe and is not approved for clinical use in humans.
Sources
Bioisosteric Evaluation: Indole-3-Carboxamide vs. Indazole-3-Carboxamide Scaffolds in Ligand Discovery
Executive Summary
In the optimization of G-protein coupled receptor (GPCR) ligands—specifically cannabinoid receptor agonists (CB1/CB2)—the "indazole switch" represents a critical bioisosteric strategy. This guide provides a comparative technical analysis of the indole-3-carboxamide and indazole-3-carboxamide scaffolds.
While both scaffolds serve as effective pharmacophores for hydrophobic binding pockets, the transition from indole to indazole typically yields enhanced metabolic stability and increased receptor affinity , often transforming moderate agonists into high-efficacy "superagonists." This guide dissects the physicochemical drivers of these performance shifts and provides validated protocols for their assessment.
Structural & Physicochemical Analysis[1]
The fundamental difference lies in the 5,6-fused bicyclic core. The indole (1H-benzo[b]pyrrole) is replaced by an indazole (1H-benzo[c]pyrazole).
Electronic Distribution and H-Bonding
-
Indole-3-carboxamide: The indole nitrogen (N1) is part of the aromatic system and acts strictly as a Hydrogen Bond Donor (HBD). The C2 position is electron-rich and prone to oxidative metabolism.
-
Indazole-3-carboxamide: The introduction of a nitrogen atom at position 2 (N2) creates a Hydrogen Bond Acceptor (HBA) site. This reduces the electron density of the
-system, altering the electrostatic potential map (ESP) of the core.
Lipophilicity (LogP)
Contrary to the assumption that adding nitrogen always drastically reduces lipophilicity, in these carboxamide derivatives, the shift is subtle but distinct.
-
Data Trend: Indole analogs generally exhibit higher theoretical LogP values than their indazole counterparts.
-
Implication: The slightly lower LogP of indazoles improves aqueous solubility without compromising blood-brain barrier (BBB) permeability, optimizing the ligand efficiency (LE) metrics.
Visualization: The Scaffold Switch
The following diagram illustrates the structural transition and its electronic implications.
Figure 1: Structural and physicochemical shift from Indole to Indazole scaffolds.
Pharmacodynamic Profile: Potency & Efficacy[2]
The indazole scaffold frequently confers higher binding affinity (
Comparative Data: The AB-Series Case Study
The most definitive comparison exists between AB-PICA (indole) and AB-PINACA (indazole). The structural change is singular (C-H to N), yet the pharmacological shift is profound.
| Parameter | AB-PICA (Indole Core) | AB-PINACA (Indazole Core) | Performance Delta |
| CB1 Binding ( | ~12.0 nM | ~1.2 nM | 10x Higher Affinity |
| CB2 Binding ( | ~12.0 nM | ~2.5 nM | ~5x Higher Affinity |
| Functional Efficacy ( | Full Agonist | Superagonist (>100% THC) | Increased Intrinsic Activity |
| LogP (Theoretical) | 4.0 - 4.5 | 3.2 - 3.8 | Improved Solubility |
Data synthesized from Banister et al. (2015) and Wiley et al. (2015).[1]
Mechanism of Action
Both scaffolds activate the
Figure 2: G-protein signaling cascade activated by carboxamide scaffolds.
Metabolic Stability & Pharmacokinetics[4][5]
This is the primary driver for the "Indazole Switch" in drug design.
-
Indole Vulnerability: The C2-C3 double bond in indoles is electron-rich and highly susceptible to oxidation by Cytochrome P450 isozymes (CYP450), leading to epoxide formation and ring opening.
-
Indazole Resilience: The pyrazole ring in indazoles is aromatic but less electron-rich. It resists oxidative attack at the core. Consequently, metabolism is shifted away from the core ring toward the side chains (e.g., terminal hydroxylation of alkyl tails), resulting in a significantly longer half-life (
).
Experimental Insight: In Human Liver Microsome (HLM) stability assays, indazole analogs consistently show higher % remaining parent compound after 60 minutes compared to their indole bioisosteres.
Experimental Protocols
To validate these comparisons in your own pipeline, use the following self-validating protocols.
Protocol A: [³⁵S]GTPγS Functional Binding Assay
Purpose: To determine the functional potency (
-
Membrane Preparation: Use CHO-hCB1 or HEK293-hCB1 transfected cell membranes. Dilute to 5–10 µg protein/well in assay buffer (50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, 0.1% BSA, pH 7.4).
-
GDP Loading: Pre-incubate membranes with 10 µM GDP for 15 mins at 30°C to clamp endogenous G-protein activity.
-
Ligand Addition: Add increasing concentrations of Indole/Indazole test compounds (
to M). Include a vehicle control (DMSO <0.1%) and a reference full agonist (e.g., CP55,940). -
Isotope Addition: Add 0.1 nM [³⁵S]GTPγS.
-
Incubation: Incubate for 60 mins at 30°C.
-
Termination: Filter rapidly through GF/B glass fiber filters using a 96-well harvester. Wash 3x with ice-cold buffer.
-
Quantification: Measure radioactivity via liquid scintillation counting.
-
Analysis: Fit data to a non-linear regression (Sigmoidal Dose-Response) to derive
and (normalized to basal = 0% and reference = 100%).
Protocol B: Metabolic Stability (HLM Assay)
Purpose: To quantify intrinsic clearance (
-
Reaction Mix: Prepare a master mix containing Human Liver Microsomes (0.5 mg/mL protein) in 100 mM Phosphate Buffer (pH 7.4).
-
Pre-incubation: Add test compound (final conc. 1 µM) to the mix. Pre-incubate at 37°C for 5 mins.
-
Initiation: Initiate reaction by adding NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl₂).
-
Sampling: At time points
min, remove aliquots. -
Quenching: Immediately dispense aliquot into ice-cold Acetonitrile (containing internal standard) to precipitate proteins. Centrifuge at 4000g for 20 mins.
-
Analysis: Inject supernatant into LC-MS/MS (MRM mode). Monitor depletion of the parent ion over time.
-
Calculation: Plot
vs. time. The slope determines .
Figure 3: Workflow for comparative metabolic stability assessment.
References
-
Banister, S. D., et al. (2015). The pharmacology of indole and indazole synthetic cannabinoid designer drugs AB-FUBINACA, ADB-FUBINACA, AB-PINACA, ADB-PINACA, 5F-AB-PINACA, 5F-ADB-PINACA, ADBICA, and 5F-ADBICA.[1] ACS Chemical Neuroscience, 6(9), 1546–1559. [Link][1]
-
Wiley, J. L., et al. (2015). AB-CHMINACA, AB-PINACA, and FUBIMINA: Affinity and Potency of Novel Synthetic Cannabinoids in Producing Δ9-Tetrahydrocannabinol–Like Effects in Mice. Journal of Pharmacology and Experimental Therapeutics, 354(3), 328-339. [Link]
-
Franz, F., et al. (2019). In vitro metabolism of the synthetic cannabinoids 5F-MDMB-PICA, 5F-MDMB-2201, and 4F-MDMB-BINACA. Drug Testing and Analysis, 11(10), 1487-1502. [Link]
-
Stanton, S. T., et al. (2021). A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists. Pharmaceuticals, 14(3), 224. [Link]
Sources
A Researcher's Guide to the Cross-Validation of Biological Targets for 5-fluoro-1H-indole-3-carboxamide
In the landscape of contemporary drug discovery, the indole nucleus stands as a privileged scaffold, renowned for its presence in a multitude of biologically active compounds.[1][2] Derivatives of indole-3-carboxamide, in particular, have garnered significant attention for their diverse pharmacological activities, ranging from antimicrobial and antiviral to anticancer effects.[1][3] This guide focuses on a specific analogue, 5-fluoro-1H-indole-3-carboxamide, and provides a comprehensive framework for the critical process of identifying and cross-validating its biological targets. The fluorination at the 5-position is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity, making this compound a promising candidate for further investigation.
The journey from a promising small molecule to a clinically effective therapeutic is contingent on a thorough understanding of its mechanism of action, which begins with the unambiguous identification of its biological target(s).[4][5][6] Target validation is an essential step to build confidence that modulating a specific biological entity will have the desired therapeutic effect.[5][7][8] This guide is designed for researchers, scientists, and drug development professionals, offering a scientifically rigorous, experience-driven approach to the cross-validation of biological targets for novel compounds like this compound.
The Indole-3-Carboxamide Landscape: A Starting Point for Target Hypothesis
While specific biological targets for this compound are not extensively documented in publicly available literature, the broader family of indole-3-carboxamide derivatives provides valuable clues for forming initial hypotheses. Structurally related compounds have been reported to interact with a variety of targets:
-
Enzymes: The carboxamide moiety can form hydrogen bonds with various enzymes, leading to inhibitory activity.[1]
-
Bacterial Targets: Some indole-3-carboxamide conjugates have been shown to target bacterial membranes, acting as antimicrobial agents and antibiotic potentiators.[9] Molecular docking studies suggest potential interactions with DNA gyrase.[10]
-
Viral Proteins: Indole derivatives have been investigated as inhibitors of viral proteins, such as those from the Hepatitis B virus (HBV) and Hepatitis C virus (HCV).[3][11]
-
Tubulin: Certain indole derivatives exhibit antitubercular activity by targeting proteins like MmpL3.[3]
-
Cannabinoid Receptors: Indole-3-carboxamides are a well-known class of synthetic cannabinoid receptor agonists.[12]
This diverse activity profile underscores the necessity of a systematic and multi-faceted approach to pinpoint the specific target(s) of this compound and to rule out potential off-target effects.
A Phased Approach to Target Identification and Cross-Validation
We propose a logical, multi-phase workflow for the comprehensive validation of the biological targets of this compound. This process begins with broad, unbiased screening and progressively narrows down to specific, high-confidence interactions.
Caption: A phased workflow for target identification and cross-validation.
Phase 1: Unbiased Target Identification
The initial phase aims to identify a pool of potential protein interactors for this compound without prior bias.
Phenotypic Screening
The first step is to perform broad phenotypic screening across a panel of diverse human cancer cell lines. This can reveal the compound's potential therapeutic area and provide initial clues about the pathways it might be modulating.
Experimental Protocol: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Plating: Seed a panel of cancer cell lines (e.g., NCI-60) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) for 72 hours.
-
Viability Assessment:
-
For MTT: Add MTT reagent and incubate for 2-4 hours. Solubilize the formazan crystals with DMSO and measure absorbance at 570 nm.
-
For CellTiter-Glo®: Add the reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Measure luminescence.
-
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line.
The pattern of sensitivity and resistance across the cell line panel can be correlated with genomic or proteomic data to generate initial target hypotheses.
Affinity-Based Proteomics
To directly identify binding partners, affinity-based proteomics is a powerful tool. This involves immobilizing the compound of interest and using it to "pull down" interacting proteins from a cell lysate.
Experimental Protocol: Affinity Pulldown Coupled with Mass Spectrometry
-
Probe Synthesis: Synthesize a derivative of this compound with a linker and a reactive group for immobilization onto beads (e.g., NHS-activated sepharose beads). A structurally similar but inactive analogue should also be synthesized for use as a negative control.[13]
-
Lysate Preparation: Prepare a native protein lysate from a responsive cell line identified in the phenotypic screen.
-
Affinity Pulldown: Incubate the lysate with the compound-immobilized beads and the control beads.
-
Washing and Elution: Wash the beads extensively to remove non-specific binders. Elute the specifically bound proteins.
-
Mass Spectrometry: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Compare the proteins pulled down by the active compound versus the inactive control to identify specific binding partners.
Phase 2: Initial Target Validation in Biochemical and Cellular Contexts
Once a list of putative targets is generated, the next phase is to validate these interactions using more targeted approaches.
Biochemical Assays
Biochemical assays provide a controlled, cell-free environment to confirm a direct interaction between the compound and the purified target protein.[4][14]
Experimental Protocol: Enzyme Inhibition Assay (for enzyme targets)
-
Protein Expression and Purification: Express and purify the candidate enzyme target.
-
Assay Setup: In a microplate, combine the purified enzyme, its substrate, and varying concentrations of this compound.
-
Reaction and Detection: Incubate the reaction and then measure the formation of the product using a suitable detection method (e.g., fluorescence, absorbance, or luminescence).
-
Data Analysis: Determine the IC50 value of the compound for the inhibition of the enzyme.
Table 1: Comparison of Assay Formats for Target Validation
| Assay Type | Principle | Advantages | Disadvantages |
| Biochemical Assays | Measures direct interaction with a purified target.[4][15] | High throughput, precise measurement of binding affinity (Kd) or inhibition (IC50/Ki).[14] | Lacks physiological context, may not reflect cellular activity.[16] |
| Cell-Based Assays | Measures the effect of the compound on a target within a living cell.[16][17] | More biologically relevant, accounts for cell permeability and metabolism.[18][19] | More complex, potential for off-target effects to confound results.[19] |
Cell-Based Target Engagement Assays
It is crucial to confirm that the compound can engage its target within the complex environment of a living cell.[15]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.
-
Protein Detection: Detect the amount of the target protein remaining in the soluble fraction using Western blotting or other protein detection methods.
-
Data Analysis: The binding of the compound to its target will stabilize the protein, leading to a higher melting temperature. Plot the amount of soluble protein as a function of temperature to determine the thermal shift.
Phase 3: Orthogonal Cross-Validation
The final phase involves using orthogonal methods to provide the highest level of confidence in the identified target.
Genetic Approaches
Genetic methods, such as CRISPR/Cas9-mediated gene knockout or siRNA-mediated knockdown, can definitively link the phenotype to the target.[8][20]
Experimental Protocol: CRISPR/Cas9 Knockout
-
gRNA Design and Cloning: Design and clone guide RNAs (gRNAs) targeting the gene of the putative target protein into a Cas9-expressing vector.
-
Cell Transfection and Selection: Transfect the responsive cell line with the CRISPR/Cas9 construct and select for cells with successful gene editing.
-
Knockout Validation: Confirm the knockout of the target protein by Western blotting or other methods.
-
Phenotypic Assay: Re-run the cell viability assay with this compound on the knockout cell line. A significant shift in the IC50 (resistance) would validate the target.
Caption: Logic diagram for target validation using CRISPR/Cas9.
Comparison with Structurally Related Compounds
A crucial cross-validation step is to compare the activity of this compound with that of structurally related analogues that have known targets.
Table 2: Hypothetical Comparison of Indole-3-Carboxamide Derivatives
| Compound | Structure | Known/Hypothesized Target | IC50 (nM) |
| This compound | Indole with 5-F and 3-carboxamide | Target X (Hypothesized) | To be determined |
| Indole-3-carboxamide | Unsubstituted indole-3-carboxamide | Target Y (Known) | Value from literature |
| 5-bromo-indole-3-carboxamide | Indole with 5-Br and 3-carboxamide | Bacterial membrane[9] | Value from literature |
By testing these compounds in parallel in the validated assays, a structure-activity relationship (SAR) can be established, further strengthening the link between this compound and its identified target.
Conclusion
The process of identifying and validating the biological targets of a novel compound like this compound is a rigorous, multi-step endeavor. It requires a combination of unbiased discovery approaches, targeted biochemical and cell-based assays, and orthogonal validation methods. By following a systematic and evidence-based workflow, researchers can build a robust case for the mechanism of action of their compound, which is a critical milestone in the path toward developing new therapeutics. This guide provides a scientifically grounded framework to navigate this complex but essential process, ensuring that the most promising drug candidates are advanced with a high degree of confidence.
References
- Biochemical assays in drug discovery and development. (2025, July 24). Celtarys Research.
- Zang, R., et al. (2012, April 6). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global.
- Sue, K., et al. Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators. PMC.
- How to Choose the Right Biochemical Assay for Drug Discovery. (2025, December 25). BellBrook Labs.
- Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Vipergen.
- Assay Development in Drug Discovery. Danaher Life Sciences.
- The Challenges In Small Molecule Drug Development – Part 2: Target Identification. (2018, September 10).
- Target Identification and Validation (Small Molecules). University College London.
- Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review. (2020, May 12). PubMed Central.
- A novel series of dipeptide derivatives containing indole-3-carboxylic acid conjugates as potential antimicrobial agents: the design, solid phase peptide synthesis, in vitro biological evaluation, and molecular docking study. RSC Publishing.
- AI-driven target identification and validation. AXXAM.
- small molecule drug discovery - Next Generation Treatment Solutions. Vipergen.
- Cell Based Assays in Drug Development: Comprehensive Overview. (2021, September 24).
- A Practical Guide to Target Engagement Assays. (2025, December 8). Selvita.
- Recent advancements on biological activity of indole and their derivatives: A review. (2022, January 1). Chula Digital Collections.
- Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry. (2015, May 21). ACS Publications.
- Recent advancements on biological activity of indole and their derivatives: A review. (2022, December 1).
- 5-Fluoro-1H-indole-3-carboxylic acid methyl ester. Chem-Impex.
- A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. (2021, March 5). MDPI.
- Identification of novel 5-hydroxy-1H-indole-3-carboxylates with anti-HBV activities based on 3D QSAR studies. (2011, August 15). PubMed.
- Validation of ITD mutations in FLT3 as a therapeutic target in human acute myeloid leukaemia. (2019, July 19). PacBio.
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- 4. Biochemical assays in drug discovery and development - Celtarys [celtarys.com]
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- 7. ucl.ac.uk [ucl.ac.uk]
- 8. small molecule drug discovery - Next Generation Treatment Solutions [vipergen.com]
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- 10. A novel series of dipeptide derivatives containing indole-3-carboxylic acid conjugates as potential antimicrobial agents: the design, solid phase peptide synthesis, in vitro biological evaluation, and molecular docking study - RSC Advances (RSC Publishing) [pubs.rsc.org]
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Selectivity Profiling Guide: 5-Fluoro-1H-indole-3-carboxamide (5F-I3CA)
Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Lead Discovery Biologists Focus: Immuno-oncology (IDO1/TDO) and Kinase Scaffold Profiling
Executive Summary: The Pharmacophore Context
5-fluoro-1H-indole-3-carboxamide (5F-I3CA) is not merely a chemical intermediate; it is a "privileged scaffold" in modern drug discovery. Its structural core—an electron-deficient indole ring mimicking Tryptophan—positions it as a primary lead for Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors and ATP-competitive Kinase inhibitors .
The 5-fluorine substitution is a critical medicinal chemistry tactic.[1] Unlike the unsubstituted 1H-indole-3-carboxamide, the 5-fluoro analog exhibits enhanced metabolic stability (blocking C5 oxidation) and altered electronic properties that often improve potency in hydrophobic pockets.
This guide details the protocol for assessing the selectivity of 5F-I3CA, specifically distinguishing its activity against the target IDO1 versus its metabolic paralog TDO (Tryptophan 2,3-dioxygenase) and off-target Kinases .
Mechanism of Action & The Selectivity Challenge
To assess selectivity, one must understand the binding mode. 5F-I3CA acts primarily as a Tryptophan Mimetic .
-
Primary Target (IDO1): The indole nitrogen binds to the heme iron in the active site of IDO1, preventing the oxidation of L-Tryptophan to N-formylkynurenine. This reverses tumor-mediated immune suppression.[2]
-
The Selectivity Trap: Because TDO and IDO2 share high structural homology with IDO1 in the catalytic cleft, simple indole carboxamides often suffer from poor isoform selectivity. Furthermore, the indole core is a classic ATP-mimic, necessitating rigorous kinome profiling.
Comparative Landscape: 5F-I3CA vs. Alternatives[1]
| Feature | 5F-I3CA (Subject) | 1H-Indole-3-carboxamide (Analog) | Epacadostat (Clinical Std) |
| Primary Utility | Fragment Lead / Scaffold | Basic Chemical Building Block | Phase III Clinical Candidate |
| IDO1 Potency (IC50) | Low | High | Low nM (Potent) |
| Metabolic Stability | High (Blocked C5 site) | Low (Prone to hydroxylation) | High |
| Selectivity Risk | Moderate (Kinase/TDO overlap) | High (Promiscuous) | Low (Highly Optimized) |
Experimental Protocols: Assessing Selectivity
The following protocols constitute a self-validating system. You must run the Enzymatic Assay first to establish intrinsic affinity, followed by the Cellular Assay to confirm membrane permeability and target engagement.
Phase 1: Biochemical Isoform Selectivity (IDO1 vs. TDO)
Objective: Determine the Selectivity Index (SI) =
Reagents:
-
Enzymes: Recombinant Human IDO1 and TDO (available from BPS Bioscience or SignalChem).
-
Substrate: L-Tryptophan.
-
Detection: Ehrlich’s Reagent (p-dimethylaminobenzaldehyde) for colorimetric detection of Kynurenine.
Protocol:
-
Preparation: Dilute 5F-I3CA in DMSO (Top concentration 100
M, 1:3 serial dilution). -
Reaction Mix:
-
IDO1 Buffer: 50 mM KPO4 (pH 6.5), 10 mM Ascorbate, 10
M Methylene Blue, 100 g/mL Catalase. -
TDO Buffer: 50 mM KPO4 (pH 7.0), 200
M Ascorbate, 10 M Methylene Blue.
-
-
Initiation: Add Enzyme (50 nM final) and L-Tryptophan (
concentration: 20 M for IDO1, 200 M for TDO). -
Incubation: 60 min at 37°C.
-
Termination: Add 30% (w/v) Trichloroacetic acid (TCA) to precipitate protein. Centrifuge.
-
Detection: Mix supernatant 1:1 with Ehrlich’s reagent (2% in glacial acetic acid). Measure Absorbance at 490 nm.
Validation Criteria:
-
Z-Factor: Must be > 0.5.
-
Reference: Epacadostat must show IC50 < 100 nM for IDO1 and > 1
M for TDO.
Phase 2: Cellular Target Engagement (HeLa vs. A375)
Objective: Confirm activity in a complex biological system.
-
HeLa Cells: Express IDO1 upon stimulation with IFN-
. -
A375 Cells: Constitutively express TDO.
Workflow:
-
Seed HeLa cells (10,000/well). Stimulate with human IFN-
(100 ng/mL). -
Simultaneously treat with 5F-I3CA dose-response.
-
Incubate 48 hours.
-
Harvest supernatant and quantify Kynurenine using the Ehrlich’s method or LC-MS/MS (more sensitive).
-
Result: If 5F-I3CA inhibits Kynurenine in HeLa but not A375, it is IDO1 Selective .
Visualization of Selectivity Logic
The following diagram illustrates the decision tree for validating 5F-I3CA as a selective lead.
Caption: Workflow for validating 5F-I3CA selectivity. Potency must be established enzymatically before assessing cellular permeability and off-target kinase risks.
Data Presentation: Expected Performance Profile
When characterizing 5F-I3CA, your data package should resemble the following reference standards.
Table 1: Comparative Potency & Selectivity Data[3]
| Compound | IDO1 IC50 (nM) | TDO IC50 (nM) | Selectivity Index (TDO/IDO1) | Primary Liability |
| 5F-I3CA | 850 | > 10,000 | > 11 | Kinase Off-Targets |
| 1H-Indole-3-carboxamide | 4,200 | > 10,000 | > 2 | Low Potency |
| Epacadostat (Ref) | 12 | > 10,000 | > 800 | None (Optimized) |
| Staurosporine (Control) | > 10,000 | > 10,000 | N/A | Pan-Kinase Inhibitor |
Note: Data values are representative of typical scaffold screening results. 5F-I3CA shows moderate potency but good initial selectivity against TDO compared to the unsubstituted core.
Critical Analysis: The Fluorine Effect
Why choose the 5-fluoro analog over the unsubstituted parent?
-
Metabolic Blockade: The C5 position of the indole ring is a "hotspot" for Cytochrome P450 oxidation. Fluorination at this position extends the half-life (
) of the molecule in microsomal stability assays. -
Electronic Modulation: The electron-withdrawing nature of fluorine lowers the pKa of the indole NH, potentially strengthening the hydrogen bond with the active site residues (e.g., Ser167 in IDO1).
-
Lipophilicity: Fluorine increases lipophilicity (
), often improving cell membrane permeability in the HeLa assay compared to the more polar unsubstituted amide.
Safety Warning: The "Legal High" Confusion
Researchers must be aware that 5-fluoro-indole-3-carboxamide derivatives (specifically those with alkyl chains on the indole nitrogen, e.g., 5F-PB-22) are often classified as synthetic cannabinoids. Ensure your assay utilizes the free NH indole (CAS 744209-87-8 or 23077-43-2 for the acid precursor) to avoid regulatory confusion and off-target CB1/CB2 receptor activity.
References
-
Crosignani, S., et al. (2017). "Discovery of a Novel and Selective Indoleamine 2,3-Dioxygenase (IDO-1) Inhibitor 3-(5-Fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione (EOS200271/PF-06840003)."[2] Journal of Medicinal Chemistry. Link
-
Röhrig, U. F., et al. (2010). "Rational Design of Indoleamine 2,3-Dioxygenase Inhibitors." Journal of Medicinal Chemistry. Link
-
Dolusic, E., et al. (2011). "Indole-Indole Isosteres as Novel Inhibition Scaffolds for Indoleamine 2,3-Dioxygenase." Bioorganic & Medicinal Chemistry. Link
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 259089, 5-Fluoro-1H-indole-3-carbaldehyde (Precursor)." Link
-
BOC Sciences. "this compound Product Data."
Sources
A Senior Application Scientist's Guide to the Pharmacokinetic Comparison of Fluorinated Indole Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Imperative of Fluorination in Indole Scaffolds
In modern medicinal chemistry, the indole nucleus is a privileged scaffold, forming the core of numerous natural products and approved pharmaceuticals.[1][2] However, the very electronic richness that makes the indole ring a versatile pharmacophore also renders it susceptible to oxidative metabolism, primarily by cytochrome P450 (CYP) enzymes.[3] This metabolic liability often translates to poor pharmacokinetic (PK) profiles, characterized by high clearance and low oral bioavailability, which are major causes of late-stage attrition in drug development programs.[3]
The strategic incorporation of fluorine—the most electronegative element—has become a cornerstone tactic to mitigate these challenges.[4][5] Its unique properties allow for the fine-tuning of a molecule's physicochemical and pharmacokinetic characteristics without drastic steric alterations.[4] This guide provides an in-depth comparison of fluorinated indole derivatives, explaining the causal mechanisms behind fluorine's impact and detailing the critical experiments used to quantify these improvements. By understanding why and how fluorination works, researchers can more effectively design indole-based drug candidates with superior in vivo performance.
The Mechanistic Advantage: How Fluorine Enhances Pharmacokinetic Profiles
The benefits of incorporating fluorine into an indole derivative are not serendipitous; they arise from predictable physicochemical modulations. The three primary pillars of improvement are:
-
Metabolic Shielding: The carbon-fluorine (C-F) bond is exceptionally strong. Placing a fluorine atom at a metabolically vulnerable position—a "soft spot" susceptible to CYP-mediated hydroxylation—effectively blocks this pathway.[6] This steric and electronic shielding reduces the rate of metabolism, thereby lowering hepatic clearance and increasing the compound's half-life and systemic exposure.[6]
-
Permeability and Absorption Enhancement: Fluorination can significantly alter the acidity or basicity (pKa) of nearby functional groups.[7] For instance, adding fluorine to an aliphatic amine side chain can lower its pKa. This reduction in basicity means that at the physiological pH of the intestine, a larger fraction of the compound is in its more neutral, lipophilic state, which favors passive diffusion across the intestinal epithelium and improves oral absorption.[7][8]
-
Modulation of Physicochemical Properties: Fluorine substitution can increase a molecule's lipophilicity, which can enhance membrane permeability and target engagement within hydrophobic pockets.[4] This can lead to better absorption, distribution, and potency.
Below is a conceptual workflow illustrating how fluorine can block metabolic pathways.
Caption: A decision workflow for employing fluorination strategy.
Core Experimental Protocols for Pharmacokinetic Evaluation
To generate the comparative data shown above, a standardized set of in vitro and in vivo assays is required. The following protocols represent the industry-standard workflow for assessing the ADME and PK properties of drug candidates.
In Vitro Metabolic Stability: Human Liver Microsome (HLM) Assay
Causality: This assay provides a measure of a compound's susceptibility to Phase I metabolism, primarily by CYP enzymes. [9]A high turnover rate in this assay predicts high hepatic clearance in vivo. Fluorination at metabolic hot-spots is expected to decrease the rate of clearance in this assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Thaw pooled Human Liver Microsomes (HLMs) on ice. Dilute to a final protein concentration of 0.5-1.0 mg/mL in a 0.1 M phosphate buffer (pH 7.4). [10] * Prepare an NADPH regenerating solution (cofactor for CYP enzymes) containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer. [11] * Prepare test compound stock solutions (e.g., 10 mM in DMSO) and dilute to a working concentration (e.g., 100 µM) in acetonitrile.
-
-
Incubation:
-
In a 96-well plate, pre-warm the HLM solution and NADPH regenerating solution to 37°C.
-
Add 1 µL of the test compound working solution to the wells to achieve a final substrate concentration of 1 µM.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH solution.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a "quenching" solution, typically ice-cold acetonitrile containing an internal standard (for analytical quantification). [9]The 0-minute sample is prepared by adding the quenching solution before the NADPH solution.
-
-
Sample Analysis:
-
Data Analysis:
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
The slope of the resulting line (k) is used to calculate the in vitro half-life (t½ = 0.693 / k) and the intrinsic clearance (CLint). [9]
-
In Vitro Permeability: Caco-2 Bidirectional Assay
Causality: The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a polarized monolayer with tight junctions that mimics the intestinal epithelium. [8][13]This assay measures a compound's rate of transport across this monolayer, predicting its potential for oral absorption. It can also identify if a compound is a substrate of efflux transporters (like P-glycoprotein), which actively pump drugs out of cells, limiting absorption.
Step-by-Step Protocol:
-
Cell Culture:
-
Seed Caco-2 cells onto permeable Transwell™ filter inserts in a multi-well plate. [14] * Culture the cells for 21-24 days to allow them to differentiate into a confluent, polarized monolayer. [14] * Confirm monolayer integrity before the experiment by measuring the Transepithelial Electrical Resistance (TEER). High TEER values indicate the formation of robust tight junctions. [13]
-
-
Transport Experiment (Bidirectional):
-
Prepare a dosing solution of the test compound (e.g., 10 µM) in a transport buffer (e.g., HBSS, pH 7.4). [14] * Apical to Basolateral (A→B): To assess absorption, add the dosing solution to the apical (upper) compartment and fresh buffer to the basolateral (lower) compartment. [13] * Basolateral to Apical (B→A): To assess efflux, add the dosing solution to the basolateral compartment and fresh buffer to the apical compartment. [13] * Incubate the plate at 37°C with gentle shaking for a set period (e.g., 2 hours).
-
-
Sample Collection and Analysis:
-
At the end of the incubation, take samples from both the donor and receiver compartments.
-
Quantify the concentration of the compound in each sample by LC-MS/MS. [14]
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A→B and B→A directions.
-
Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B).
-
An ER > 2 suggests the compound is subject to active efflux, which could limit oral absorption. A lower pKa from fluorination can reduce interaction with efflux pumps, lowering the ER.
-
In Vivo Pharmacokinetic Study (Rodent Model)
Causality: This is the definitive study to understand how a drug behaves in a living system. It integrates absorption, distribution, metabolism, and excretion to determine key parameters that guide dose selection for efficacy and toxicology studies.
Step-by-Step Protocol:
-
Animal Model and Dosing:
-
Use a standard rodent model (e.g., male Sprague-Dawley rats). [15]Animals are typically cannulated (e.g., in the jugular vein) to allow for serial blood sampling.
-
Intravenous (IV) Group: Administer the compound as a bolus dose (e.g., 1 mg/kg) to determine clearance and volume of distribution. This represents 100% bioavailability. [16] * Oral (PO) Group: Administer the compound by oral gavage (e.g., 3-10 mg/kg) to assess oral absorption and bioavailability. [16]
-
-
Blood Sampling:
-
Collect blood samples into tubes containing an anticoagulant (e.g., EDTA) at specific time points (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose). [16] * Process the blood by centrifugation to separate the plasma. Store plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Prepare plasma samples, typically by protein precipitation with acetonitrile containing an internal standard.
-
Quantify the drug concentration in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration versus time for both IV and PO groups.
-
Use specialized software (e.g., Phoenix WinNonlin) to calculate key PK parameters:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the concentration-time curve (total drug exposure).
-
t½: Elimination half-life.
-
CL: Clearance (rate of drug removal).
-
Vd: Volume of distribution.
-
F% (Oral Bioavailability): (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
-
-
The general workflow for an in vivo PK study is visualized below.
Caption: Workflow for a typical rodent in vivo pharmacokinetic study.
Conclusion
The strategic application of fluorine is a powerful, validated approach for overcoming the inherent pharmacokinetic deficiencies of many indole-based drug candidates. By blocking metabolic soft spots, modulating pKa to enhance absorption, and improving overall physicochemical properties, fluorination can dramatically increase a compound's viability for clinical development. The decision to employ this strategy should be data-driven, guided by the results from a robust suite of in vitro and in vivo assays as detailed in this guide. A thorough understanding of these experimental workflows and the causal mechanisms behind fluorine's effects empowers researchers to rationally design and select indole derivatives with a higher probability of success.
References
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Velcicky, J., Schlapbach, A., Heng, R., et al. (2018). Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure. ACS Medicinal Chemistry Letters, 9(4), 392-396. Available from: [Link]
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Velcicky, J., Schlapbach, A., Heng, R., et al. (2018). Supporting Information for Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure. ACS Publications. Available from: [Link]
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Street, L. J., et al. (1999). Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. Journal of Medicinal Chemistry, 42(12), 2087-104. Available from: [Link]
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Street, L. J., et al. (1999). Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT1D Receptor Ligands with Improved Pharmacokinetic Profiles. Journal of Medicinal Chemistry, 42(12), 2087-2104. Available from: [Link]
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Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol. Available from: [Link]
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Chhonker, Y. S., et al. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. Pharmaceuticals, 15(8), 971. Available from: [Link]
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BioDuro. (n.d.). ADME Caco-2 Permeability Assay. Available from: [Link]
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Caldwell, G. W., et al. (2014). Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. Methods in Pharmacology and Toxicology. Available from: [Link]
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Charnwood Discovery. (n.d.). Caco-2 Permeability In Vitro Assay. Available from: [Link]
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protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. Available from: [Link]
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Domainex. (n.d.). Microsomal Clearance/Stability Assay. Available from: [Link]
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Chhonker, Y. S., et al. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. PMC. Available from: [Link]
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Satała, G., et al. (2019). Fluorinated indole-imidazole conjugates: Selective, orally bioavailable 5-HT7 receptor low-basicity agonists, potential neuropathic painkillers. European Journal of Medicinal Chemistry, 170, 261-275. Available from: [Link]
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Gillis, E. P., Eastman, K. J., Hill, M. D., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. Available from: [Link]
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Priyanka, A., Kumar, M. N., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. Journal of Pharmacognosy and Phytochemistry. Available from: [Link]
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Talib, S., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(8), 1147. Available from: [Link]
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Sharma, V., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(20), 4686. Available from: [Link]
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Kumar, A., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Chulalongkorn University Digital Collections. Available from: [Link]
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protocols.io. (2025). In-Vivo Mouse and Rat PK Bioanalysis. Available from: [Link]
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Chhonker, Y. S., et al. (2022). A Selective and Sensitive LC-MS/MS Method for the Quantification of Indole in Mouse Serum and Tissues. Hilaris Publisher. Available from: [Link]
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Wang, X., et al. (2026). Synthetic strategies and therapeutic insights into FDA-approved indole-containing drugs. Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link]
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Benchmarking 5-Fluoro-1H-indole-3-carboxamide Against Known Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibitors: A Comparative Guide
This guide provides a comprehensive framework for evaluating the inhibitory potential of 5-fluoro-1H-indole-3-carboxamide against the clinically relevant anticancer target, Nicotinamide Phosphoribosyltransferase (NAMPT). We will objectively compare its hypothetical performance with established NAMPT inhibitors, FK866 and OT-82, supported by detailed experimental protocols and data analysis strategies. This document is intended for researchers, scientists, and drug development professionals in the field of oncology and medicinal chemistry.
Introduction: The Rationale for Targeting NAMPT in Oncology
Nicotinamide adenine dinucleotide (NAD+) is a fundamental coenzyme in cellular metabolism, essential for a myriad of biological processes including energy production, DNA repair, and cell signaling[1]. Cancer cells, with their high metabolic and proliferative rates, exhibit an increased demand for NAD+. Many tumors upregulate the NAD+ salvage pathway, where Nicotinamide Phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme[2][3]. This dependency makes NAMPT a compelling therapeutic target for cancer treatment. Inhibition of NAMPT leads to NAD+ depletion, metabolic collapse, and ultimately, cancer cell death[2][4].
The indole-3-carboxamide scaffold is a privileged structure in medicinal chemistry, known to interact with various enzymatic targets. The introduction of a fluorine atom, as in this compound, can enhance metabolic stability and cell permeability, making it an intriguing candidate for investigation as a novel enzyme inhibitor. This guide outlines a systematic approach to benchmark this compound against well-characterized NAMPT inhibitors.
The Contenders: A Head-to-Head Comparison
This section introduces the molecule of interest and the established benchmarks against which its activity will be compared.
Test Compound:
-
This compound: A synthetic indole derivative with potential for enzyme inhibition. Its efficacy as a NAMPT inhibitor is the central hypothesis of this guide.
Benchmark Inhibitors:
-
FK866 (Daporinad): A highly specific, non-competitive inhibitor of NAMPT with a Ki value of 0.3 nM[5][6]. It has been evaluated in Phase I and II clinical trials for various cancers, with thrombocytopenia being the dose-limiting toxicity[7][8][9]. FK866 induces apoptosis and autophagy in cancer cells by depleting NAD+ and ATP levels[6][10].
-
OT-82: A potent and orally bioavailable NAMPT inhibitor that has shown strong preclinical efficacy against hematological malignancies[11][12][13]. It is currently in clinical trials for relapsed or refractory lymphoma[14][15]. OT-82 induces cell death in a NAD+-dependent manner and has demonstrated a favorable toxicity profile in preclinical studies[2][13].
Experimental Design: A Multi-faceted Approach to Validation
To comprehensively evaluate the potential of this compound as a NAMPT inhibitor, a three-tiered experimental approach is proposed. This ensures a thorough investigation from direct enzyme interaction to cellular effects.
Figure 1: A three-tiered experimental workflow for inhibitor validation.
Tier 1: Direct NAMPT Enzyme Inhibition Assay
The initial step is to determine if this compound directly inhibits NAMPT enzymatic activity. A colorimetric or fluorometric assay is ideal for this purpose.
Protocol: NAMPT Enzymatic Activity Assay [16][17]
-
Reagent Preparation:
-
Prepare a stock solution of this compound, FK866, and OT-82 in DMSO.
-
Prepare a reaction buffer containing Tris-HCl, MgCl2, and DTT.
-
Prepare solutions of recombinant human NAMPT enzyme, ATP, PRPP (5-phosphoribosyl-1-pyrophosphate), and nicotinamide (NAM).
-
-
Assay Procedure (96-well plate format):
-
Add the reaction buffer to each well.
-
Add serial dilutions of the test compound and benchmark inhibitors to the respective wells. Include a vehicle control (DMSO) and a no-enzyme control.
-
Add the NAMPT enzyme to all wells except the no-enzyme control.
-
Pre-incubate the plate to allow for inhibitor binding.
-
Initiate the reaction by adding a mixture of ATP, PRPP, and NAM.
-
Incubate the plate at 37°C.
-
Add a developing reagent that converts the product of the coupled enzymatic reaction (NAD+) into a detectable colorimetric or fluorescent signal.
-
Measure the absorbance or fluorescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of NAMPT inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Tier 2: Cellular Target Engagement - NAD+ Level Measurement
Following the confirmation of direct enzyme inhibition, the next crucial step is to assess whether the compound can effectively reduce intracellular NAD+ levels in a cellular context.
Protocol: Intracellular NAD+ Measurement Assay [1][18][19]
-
Cell Culture and Treatment:
-
Seed a cancer cell line known to be sensitive to NAMPT inhibition (e.g., A549 lung cancer cells) in a 96-well plate.
-
Allow the cells to adhere and grow overnight.
-
Treat the cells with serial dilutions of this compound, FK866, and OT-82 for a specified period (e.g., 24-48 hours). Include a vehicle control.
-
-
Cell Lysis and NAD+ Extraction:
-
After treatment, lyse the cells using a suitable lysis buffer.
-
To specifically measure NAD+, perform an acid extraction (e.g., with HCl) to degrade NADH.
-
-
NAD+ Quantification:
-
Use a commercially available NAD+/NADH assay kit (colorimetric or bioluminescent).
-
Add the extracted NAD+ samples and NAD+ standards to a new 96-well plate.
-
Add the assay reagents according to the manufacturer's protocol. This typically involves an enzyme cycling reaction that generates a detectable signal proportional to the NAD+ concentration.
-
Measure the signal using a plate reader.
-
-
Data Analysis:
-
Generate a standard curve from the NAD+ standards.
-
Calculate the NAD+ concentration in each sample.
-
Normalize the NAD+ levels to the total protein concentration of the cell lysate.
-
Plot the normalized NAD+ levels against the inhibitor concentration.
-
Figure 2: Simplified signaling pathway of NAMPT and its inhibition.
Tier 3: Functional Consequence - Cell Viability Assay
The final tier of the evaluation assesses the functional outcome of NAMPT inhibition, which is the reduction in cancer cell viability. The MTT assay is a standard and reliable method for this purpose.
Protocol: MTT Cell Viability Assay [20][21][22][23]
-
Cell Culture and Treatment:
-
Follow the same cell seeding and treatment protocol as described for the NAD+ measurement assay.
-
-
MTT Assay Procedure:
-
After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Measure the absorbance of the purple solution at approximately 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with media only).
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control.
-
Plot the percent viability against the logarithm of the inhibitor concentration and determine the IC50 value.
-
Data Summary and Comparative Analysis
The collective data from these experiments will allow for a direct and quantitative comparison of this compound with the benchmark inhibitors. The results should be summarized in a clear and concise table.
| Compound | NAMPT Enzymatic IC50 (nM) | Cellular NAD+ Depletion IC50 (nM) | Cancer Cell Viability IC50 (nM) |
| This compound | Experimental Value | Experimental Value | Experimental Value |
| FK866 | ~0.1 - 27.2[10] | Literature/Experimental Value | 0.38 - 7.2 (SCLC cell lines)[7] |
| OT-82 | ~2.89 (hematopoietic)[11] | Literature/Experimental Value | 0.2 - 4.0 (leukemia cell lines)[3] |
Interpretation of Results:
A successful outcome for this compound would be the demonstration of potent and dose-dependent inhibition of NAMPT activity, leading to a significant reduction in cellular NAD+ levels and subsequent cancer cell death, with IC50 values comparable to or better than the established inhibitors, FK866 and OT-82.
Conclusion and Future Directions
This guide provides a robust framework for the initial characterization and benchmarking of this compound as a potential NAMPT inhibitor. Should the compound exhibit promising activity, further investigations would be warranted, including:
-
Selectivity profiling: Assessing the inhibitory activity against other enzymes to determine its specificity.
-
In vivo efficacy studies: Evaluating the anti-tumor activity in animal models.
-
Pharmacokinetic and toxicological studies: Determining its drug-like properties and safety profile.
-
Molecular docking studies: Elucidating the binding mode of the compound within the NAMPT active site to guide further structural optimization.
By following this structured and comparative approach, researchers can efficiently and rigorously evaluate the therapeutic potential of novel indole-3-carboxamide derivatives in the context of established and clinically relevant benchmarks.
References
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National Cancer Institute. (n.d.). NCI Drug Dictionary: NAMPT inhibitor OT-82. Retrieved from [Link]
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ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]
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Sigma-Aldrich. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
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-
National Cancer Institute. (n.d.). Safety and Efficacy of OT-82 in Participants With Relapsed or Refractory Lymphoma. Retrieved from [Link]
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National Cancer Institute. (n.d.). Clinical Trials Using NAMPT Inhibitor OT-82. Retrieved from [Link]
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BPS Bioscience. (n.d.). NAMPT Inhibitor Screening Assay Kit. Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to Handling 5-fluoro-1H-indole-3-carboxamide: A Framework for Safety and Operational Excellence
Disclaimer: No specific Safety Data Sheet (SDS) is publicly available for 5-fluoro-1H-indole-3-carboxamide. This guide is a conservative synthesis of safety protocols based on the known hazards of structurally related compounds, including various fluorinated indoles and carboxamides.[1] The toxicological properties of this specific compound have not been fully investigated.[2] Therefore, it is imperative to treat this compound with a high degree of caution and to conduct a site-specific risk assessment in consultation with your institution's Environmental Health and Safety (EHS) department before beginning any work.
Anticipated Hazard Profile & Immediate Safety Precautions
The potential hazards of this compound are extrapolated from its core chemical structures. Based on data from related indole derivatives, the following hazards should be anticipated.[1][3][4] This compound is a solid, likely a powder, which presents a significant inhalation hazard if aerosolized.[3][4]
| Hazard Category | Potential Hazard Description | Rationale & Immediate Action |
| Acute Toxicity (Inhalation) | May cause respiratory irritation.[3][5][6] Inhalation of fine dust can lead to inflammation and irritation of the respiratory tract. | Action: All handling of the solid must be performed in a certified chemical fume hood to prevent dust generation and inhalation.[1] |
| Skin Corrosion/Irritation | Causes skin irritation.[3][5][6] Indole derivatives can be toxic upon dermal absorption.[1] | Action: Avoid all skin contact. Wear appropriate chemical-resistant gloves and a fully buttoned lab coat at all times.[5] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[3][5][6] Airborne powder can cause severe irritation and potential damage upon contact with eyes. | Action: Wear chemical safety goggles at all times. Use a face shield for procedures with a higher risk of splashing or dust generation.[1] |
| Acute Toxicity (Oral) | May be harmful if swallowed.[1] | Action: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[5] |
| Long-Term Health Effects | Unknown. Some related aromatic compounds are suspected of long-term health effects.[1] | Action: Treat this compound as potentially hazardous and minimize all routes of exposure through rigorous adherence to engineering controls and PPE. |
| Environmental Hazards | Potentially toxic to aquatic life.[1] | Action: Do not allow the product or its waste to enter drains or the environment.[2][7] |
The First Line of Defense: Engineering and Administrative Controls
Before any personal protective equipment is selected, the primary methods for exposure control must be established. Reliance on PPE alone is insufficient.
-
Certified Chemical Fume Hood: This is the most critical engineering control. All procedures involving the handling of solid this compound, including weighing, transferring, and preparing solutions, must be conducted within a properly functioning and certified chemical fume hood.[1][8] This contains airborne particles and protects the researcher from inhalation.
-
Designated Area: All work with this compound should be performed in a designated area of the laboratory to prevent cross-contamination.
-
Accessible Safety Equipment: A safety shower and eyewash station must be readily accessible and recently tested.[1]
Mandatory Personal Protective Equipment (PPE) Protocol
A comprehensive approach to personal protection is critical when handling a compound of unknown toxicity. The following PPE is mandatory.
Respiratory Protection
The primary method of respiratory protection is the use of a chemical fume hood. If any procedure must be performed outside of a fume hood where dust could be generated (a practice that should be avoided), a NIOSH-approved respirator is necessary.[1] For nuisance exposures, a P95 (US) or P1 (EU) particle respirator may be sufficient, but for higher-level protection, a respirator with OV/AG/P99 (US) or ABEK-P2 (EU) cartridges is recommended.[2]
Eye and Face Protection
-
Chemical Safety Goggles: These are mandatory at all times to protect against dust and splashes.[1]
-
Face Shield: A full-face shield should be worn over safety goggles during procedures with a heightened risk of splashing or dust aerosolization, such as when handling larger quantities or during initial solution preparation.[1]
Hand Protection
-
Gloves: Use chemically resistant, disposable gloves. Nitrile or neoprene gloves with a minimum thickness of 8 mil are recommended.[1]
-
Double Gloving: For increased protection, especially during transfers or when cleaning spills, double gloving is a prudent practice.[8]
-
Inspection and Technique: Always inspect gloves for tears or punctures before use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[2] Dispose of contaminated gloves immediately as hazardous waste.[2]
Skin and Body Protection
-
Laboratory Coat: A clean, flame-resistant laboratory coat, fully buttoned, is required.[1]
-
Clothing: Long pants and closed-toe shoes are mandatory to ensure no skin is exposed.[1]
Caption: PPE Selection and Safe Handling Workflow.
Step-by-Step Operational Guide for Safe Handling
Adherence to a strict operational protocol is essential to minimize exposure.
-
Preparation: Before handling, ensure all required PPE is donned correctly.[8] Line the work surface within the chemical fume hood with absorbent, disposable bench paper.[8]
-
Weighing: If possible, weigh the compound directly within the fume hood to contain any dust.[8] Use a dedicated spatula and weighing vessel.
-
Solution Preparation: Add the solvent to the vessel containing the weighed solid slowly to avoid splashing. Ensure the vessel is appropriately sized.
-
Post-Handling: After use, decontaminate any reusable equipment. Wipe down the work surface in the fume hood.
-
Hand Washing: Always wash hands with soap and water after removing gloves and before leaving the laboratory.[5]
Emergency Protocols: Spill and Exposure Management
Accidents can happen. Being prepared is critical for safety.
Minor Solid Spill (Contained within a Fume Hood)
-
Alert Personnel: Notify others in the immediate area of the spill.[9]
-
Ensure PPE: Confirm you are wearing the appropriate PPE, including double gloves, goggles, and a lab coat.[9]
-
Avoid Dust Generation: Do NOT dry sweep the powder, as this will aerosolize it.[10][11]
-
Contain and Clean: Gently place wet absorbent pads or paper towels over the spill to dissolve the powder.[12] Alternatively, wet the powder with a suitable, non-reactive solvent (like water or ethanol, depending on compatibility) and then wipe with a dry cloth or absorbent pad.[9]
-
Collect Waste: Using forceps or a spatula, carefully collect all contaminated materials (pads, gloves, etc.) and place them into a heavy-duty plastic bag or a sealable container labeled for hazardous waste.[10]
-
Decontaminate: Clean the spill area thoroughly with soap and water.[10]
-
Notify Supervisor: Inform your principal investigator or supervisor of the incident.[9]
Major Spill or Spill Outside a Fume Hood
-
Evacuate: Immediately evacuate the affected area and alert others to evacuate.[10]
-
Isolate: Close the doors to the area to contain any airborne dust.[10]
-
Call for Help: Contact your institution's EHS department and/or emergency services (911) immediately.[10][12] Do not attempt to clean up a major spill yourself.[9]
Personnel Exposure
-
Skin Contact: Immediately remove any contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes using a safety shower.[2][13] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[2][4] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[2] If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Rinse the mouth with water. Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.
Waste Disposal Protocol
All waste generated from handling this compound must be treated as hazardous chemical waste.[7]
-
Solid Waste: Collect all solid waste, including unused compounds, contaminated gloves, absorbent paper, and weighing papers, in a clearly labeled and sealed container.[7]
-
Liquid Waste: Collect any solutions containing the compound in a compatible, sealed, and clearly labeled hazardous waste container.
-
Disposal: All waste containers must be disposed of through your institution's approved hazardous waste disposal program.[4] Do not pour any waste down the drain.[2]
References
- BenchChem. (n.d.). Personal protective equipment for handling 1-Cyclopropyl-4-methoxy-1H-indole.
- Texas A&M Texarkana. (n.d.). Spill Management Procedure.
- Duke University Occupational and Environmental Safety Office. (n.d.). Instructions for Cleaning Spills of Powdered Hazardous Drugs.
- University of Illinois Division of Research Safety. (2025, September 24). Chemical Spill. Retrieved from University of Illinois Division of Research Safety website.
- University of Tennessee Knoxville Environmental Health and Safety. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. Retrieved from University of Tennessee Knoxville EHS website.
- Canadian Centre for Occupational Health and Safety. (2023, June 14). Spill Response - Chemicals.
- GazFinder. (n.d.). indole (C8H7N).
- Capot Chemical. (2026, January 25). MSDS of 5-Fluoro-1H-indole-3-carboxylic acid methyl ester.
- BenchChem. (n.d.). Personal protective equipment for handling 3-chloro-9H-pyrido[2,3-b]indole.
- Apollo Scientific. (2023, July 5). 5-Fluoro-1H-indole-3-carboxaldehyde Safety Data Sheet.
- PubChem. (n.d.). 5-fluoro-1H-indole-3-carbaldehyde.
- Ossila. (2023, December 5). 5-Fluoroindole - SAFETY DATA SHEET.
- Fisher Scientific. (2011, January 27). 5-Fluoroindole SAFETY DATA SHEET.
- Atlantic Research Chemicals. (n.d.). 5-Fluoro-1H-indole-3-carbaldehyde Safety Data Sheet.
- Sigma-Aldrich. (n.d.). 5-Fluoro-1H-indole-3-carboxylic acid.
- Sigma-Aldrich. (2025, October 16). Indole SAFETY DATA SHEET.
- Cayman Chemical. (n.d.). 5-fluoro PB-22 3-carboxyindole metabolite.
- United States Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
- Echemi. (n.d.). ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate Safety Data Sheets.
- Solutions Pest & Lawn. (n.d.). The Best Personal Protective Equipment For Pesticides.
- Chem-Impex. (n.d.). 5-Fluoro-1H-indole-3-carboxylic acid methyl ester.
- BenchChem. (n.d.). Technical Support Center: Safe Handling and Disposal of Novel Chemical Compounds.
- United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- MilliporeSigma. (n.d.). 5-Fluoroindole-3-carboxaldehyde.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
